molecular formula C9H6OS B158884 1-Benzothiophene-5-carbaldehyde CAS No. 10133-30-9

1-Benzothiophene-5-carbaldehyde

Cat. No.: B158884
CAS No.: 10133-30-9
M. Wt: 162.21 g/mol
InChI Key: QHHRWAPVYHRAJA-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6OS and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHRWAPVYHRAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143853
Record name Benzo(b)thiophene-5-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10133-30-9
Record name Benzo(b)thiophene-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-5-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-5-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-5-carbaldehyde: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic data, and synthetic methodologies related to 1-Benzothiophene-5-carbaldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science, owing to the rich pharmacological and electronic properties of the benzothiophene scaffold.

Core Chemical and Physical Properties

This compound is a solid organic compound characterized by a fused benzene and thiophene ring system with a formyl substituent on the benzene ring.[1] Its core properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₆OS[2]
Molecular Weight 162.21 g/mol [2]
CAS Number 10133-30-9[2]
Appearance Solid[3]
Melting Point 53 °C[2]
Boiling Point 303.2 ± 15.0 °C (Predicted)[2]
Density 1.300 ± 0.06 g/cm³ (Predicted)[2]
Solubility Insoluble in water; Soluble in organic solvents like alcohol, ether, and acetone.[1][4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.
InChI Key QHHRWAPVYHRAJA-UHFFFAOYSA-N[3]
SMILES O=CC1=CC=C2SC=CC2=C1[4]

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a benzo[b]thiophene core with an aldehyde group at the C5 position.

Structural Representation:

G Core This compound (Core Scaffold) Libs Synthesis of Compound Libraries (e.g., via condensation, amination) Core->Libs Derivatization Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation) Libs->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Libs Iterative Design Lead Lead Compound Identification & Optimization SAR->Lead

References

1-Benzothiophene-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10133-30-9

This technical guide provides an in-depth overview of 1-Benzothiophene-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, spectroscopic data, and applications.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₉H₆OS.[1] It possesses a benzothiophene core functionalized with an aldehyde group at the 5-position. This structure imparts it with unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 10133-30-9[2]
Molecular Formula C₉H₆OS[1]
Molecular Weight 162.21 g/mol [3]
Monoisotopic Mass 162.01393 Da[1]
Appearance Solid[4]
Melting Point 53 °C
Boiling Point 303.2±15.0 °C (Predicted)
Density 1.300±0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4]

Synthesis

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[5][6] In this case, 1-benzothiophene serves as the substrate.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzothiophene

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 1-Benzothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Formylation: Dissolve 1-benzothiophene in dichloromethane (CH₂Cl₂) and add it dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1-Benzothiophene 1-Benzothiophene Formylation Vilsmeier-Haack Formylation 1-Benzothiophene->Formylation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Formation of Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm). Specific chemical shifts and coupling constants would be dependent on the solvent.
¹³C NMR Aromatic carbons (δ 120-150 ppm), Aldehyde carbonyl carbon (δ 190-200 ppm).
IR (Infrared) C=O stretch (aldehyde) around 1690-1715 cm⁻¹, C-H stretch (aldehyde) around 2720 and 2820 cm⁻¹, Aromatic C-H and C=C stretches in their characteristic regions.
MS (Mass Spec.) Molecular ion peak (M⁺) at m/z = 162. Loss of -CHO group (M-29) and other characteristic fragmentation patterns of the benzothiophene ring.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, present in several approved drugs.[7][8] this compound serves as a crucial intermediate for the synthesis of various biologically active molecules. Benzothiophene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]

Role as a Synthetic Intermediate

The aldehyde functionality of this compound allows for a variety of chemical transformations, such as condensation reactions, reductive aminations, and oxidations, to build more complex molecular architectures. This versatility makes it a valuable starting material for the synthesis of drug candidates.

Diagram 2: Chemical Reactivity of this compound

G cluster_reactions Chemical Transformations cluster_products Resulting Functional Groups/Scaffolds Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Wittig Wittig Reaction Start->Wittig Condensation Condensation (e.g., with amines) Start->Condensation Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene Imine_Amine Imine / Amine Condensation->Imine_Amine

Caption: Key chemical transformations of the aldehyde group in this compound.

Benzothiophene-Containing Drugs

The benzothiophene core is present in several commercially successful drugs, highlighting the therapeutic potential of this heterocyclic system.

  • Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10]

  • Zileuton: An inhibitor of 5-lipoxygenase, used for the maintenance treatment of asthma.[11][12]

  • Sertaconazole: An antifungal medication used to treat skin infections.[13][14][15]

The synthesis of these drugs often involves the construction of a substituted benzothiophene core, and intermediates like this compound can be valuable in developing novel analogs or alternative synthetic routes.

Diagram 3: Conceptual Pathway in Drug Discovery

G cluster_design Drug Design & Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Caption: Conceptual workflow illustrating the role of this compound in a drug discovery pipeline.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its readily transformable aldehyde group, combined with the biologically relevant benzothiophene core, makes it an attractive starting material for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene-5-carbaldehyde, a key heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was recorded in deuterated chloroform (CDCl₃).

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-C(O)10.07s
H-48.28d1.5
H-67.85dd8.5, 1.5
H-77.98d8.5
H-27.55d5.4
H-37.46d5.4

Data sourced from Caddy, B. et al. Aust. J. Chem. 21, 1853 (1968) as cited by ChemicalBook.[1]

¹³C NMR (Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following are predicted chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C=O~192
C-7a~142
C-3a~138
C-5~135
C-4~130
C-7~126
C-2~125
C-6~124
C-3~123
IR (Infrared) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2850, ~2750WeakAldehydic C-H Stretch (Fermi doublet)
~1700StrongC=O Stretch (Aromatic Aldehyde)
~1600-1450Medium-StrongAromatic C=C Ring Stretching
~890-800StrongC-H Out-of-plane Bending (Aromatic)

Note: A specific experimental IR peak list for this compound is not detailed in the searched literature. The data is based on characteristic absorption frequencies for aromatic aldehydes.

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Proposed Fragment
162High[M]⁺ (Molecular Ion)
161High[M-H]⁺
133Moderate[M-CHO]⁺
89Moderate[C₇H₅]⁺

Note: Detailed experimental mass spectrometry data with relative intensities was not found. The fragmentation pattern is proposed based on the structure and common fragmentation pathways of aromatic aldehydes.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

  • For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent like isopropanol and allowed to dry.

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The spectrum is recorded using an FTIR spectrometer.

  • A background spectrum of the empty ATR crystal is first collected.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization:

  • A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, for example, via direct infusion or after separation by Gas Chromatography (GC).

  • Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

Data Acquisition:

  • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Place on ATR crystal Sample->IR_Sample MS_Sample Dissolve in volatile solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Data_Tables Data Tables NMR_Data->Data_Tables Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Data_Tables IR_Data->Structure_Elucidation MS_Data->Data_Tables MS_Data->Structure_Elucidation

Spectroscopic analysis workflow.

References

Technical Guide: Physicochemical Properties of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 1-Benzothiophene-5-carbaldehyde, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds. The data for this compound is summarized below.

PropertyValueConditions
Melting Point 53 °C-
Boiling Point 303.2 °Cat 760 mmHg

Experimental Protocols

Accurate determination of melting and boiling points relies on standardized laboratory procedures. Below are detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing samples)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 1-2 mm is sufficient.[1]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Heating (Optional): An initial rapid heating can be performed to determine an approximate melting range.

    • Slow Heating: For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The distillation method and the capillary method are common for this determination.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

  • Beaker

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[4]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. The assembly is then clamped and immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil) or placed in an aluminum block heater. The thermometer bulb should be level with the sample.

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Visualization of a Relevant Biological Pathway

Derivatives of benzo[b]thiophene have been investigated as potential anticancer agents, with some showing inhibitory activity against pathways involved in cell proliferation and migration, such as the RhoA/ROCK pathway.[6] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a benzo[b]thiophene-based compound.

RhoA_ROCK_Pathway cluster_rho Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor GEFs GEFs (Guanine Nucleotide Exchange Factors) Receptor->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Cellular_Response Stress Fiber Formation Cell Migration & Proliferation Actin_Myosin->Cellular_Response Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP Inhibits (Hypothetical)

Caption: Simplified RhoA/ROCK signaling pathway and a potential point of inhibition.

References

Solubility Profile of 1-Benzothiophene-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility Characteristics of a Key Synthetic Intermediate

Abstract

Introduction

1-Benzothiophene-5-carbaldehyde, also known as benzo[b]thiophene-5-carboxaldehyde, is a solid organic compound with the molecular formula C₉H₆OS.[1] Its structure, featuring a benzothiophene core with an aldehyde functional group, suggests a moderate to low polarity. This structural characteristic is the primary determinant of its solubility behavior in various solvents. The compound is typically stored under an inert atmosphere at 2-8°C.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The presence of the polar aldehyde group may impart some solubility in polar organic solvents, while the larger, nonpolar benzothiophene ring system will favor solubility in nonpolar organic solvents.

Expected Solubility:

  • High Solubility: Likely in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

  • Moderate Solubility: Potentially in short-chain alcohols like ethanol and methanol, where hydrogen bonding with the aldehyde oxygen can occur.

  • Low to Insoluble: Expected in highly polar solvents like water and in nonpolar aliphatic hydrocarbon solvents like hexane and heptane.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. A safety data sheet for the compound explicitly states "no data available" for solubility.[2] This highlights a significant data gap for this compound and underscores the importance of experimental determination by researchers.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/100mL)MethodReference
WaterN/ANo data availableN/AN/A
EthanolN/ANo data availableN/AN/A
MethanolN/ANo data availableN/AN/A
IsopropanolN/ANo data availableN/AN/A
AcetoneN/ANo data availableN/AN/A
Ethyl AcetateN/ANo data availableN/AN/A
Dichloromethane (DCM)N/ANo data availableN/AN/A
ChloroformN/ANo data availableN/AN/A
Dimethylformamide (DMF)N/ANo data availableN/AN/A
Dimethyl Sulfoxide (DMSO)N/ANo data availableN/AN/A

N/A: Not Available

Experimental Protocols for Solubility Determination

Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure: [3][4]

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions.

  • After each addition, shake the test tube vigorously for at least 60 seconds.[3][4]

  • Visually observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or flasks with tight-fitting caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

    • Seal the vial tightly.

    • Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Testing start_qual Weigh ~25 mg of Compound add_solvent Add 0.75 mL of Solvent start_qual->add_solvent shake Vigorously Shake for 60s add_solvent->shake observe Visually Observe shake->observe classify Classify Solubility (Soluble, Partially Soluble, Insoluble) observe->classify G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) start_quant Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature (24-48h) start_quant->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate

References

Unveiling 1-Benzothiophene-5-carbaldehyde: A Technical Guide to its Discovery and Premier Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 1-Benzothiophene-5-carbaldehyde, a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed account of the foundational chemistry that brought this molecule to the forefront of scientific investigation.

Discovery and First Synthesis

The first documented synthesis of this compound, then referred to as thianaphthene-5-aldehyde, was reported in 1955 by N. P. Buu-Hoï and D. Lavit in the Journal of the Chemical Society. Their pioneering work laid the groundwork for future exploration of this compound and its derivatives. The synthesis was achieved through the Rieche formylation of 1-benzothiophene (thianaphthene). This electrophilic substitution reaction introduced a formyl group onto the benzothiophene scaffold, yielding the target aldehyde.

Experimental Protocol: The First Synthesis by Buu-Hoï and Lavit (1955)

The inaugural synthesis of this compound was accomplished via the Rieche formylation of 1-benzothiophene. The following is a detailed experimental protocol based on their seminal work.

Materials:

  • 1-Benzothiophene (Thianaphthene)

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Carbon disulfide (CS₂)

  • Ice-water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether (b.p. 60-80°C)

Procedure:

  • A solution of 1-benzothiophene (1 part by weight) in anhydrous carbon disulfide (5 parts) was prepared.

  • To this solution, dichloromethyl methyl ether (1.2 parts) was added.

  • The mixture was cooled in an ice bath, and a solution of titanium tetrachloride (2.5 parts) in carbon disulfide (5 parts) was added dropwise with stirring.

  • The reaction mixture was left at room temperature for 2 hours, during which a dark-colored complex precipitated.

  • The mixture was then cautiously decomposed by the addition of ice-water.

  • The carbon disulfide layer was separated, and the aqueous layer was extracted with ether.

  • The combined organic layers were washed with water, then with a dilute sodium bicarbonate solution, and again with water until neutral.

  • The solution was dried over anhydrous sodium sulfate, and the solvent was evaporated.

  • The residual oil was purified by distillation under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

ParameterValueReference
Yield 65%Buu-Hoï & Lavit, 1955
Boiling Point 165-167 °C / 15 mm HgBuu-Hoï & Lavit, 1955
Melting Point of Semicarbazone 242 °CBuu-Hoï & Lavit, 1955

Logical Workflow of the First Synthesis

The synthesis of this compound via the Rieche formylation follows a clear logical progression. The workflow begins with the activation of the formylating agent, followed by the electrophilic attack on the benzothiophene ring, and concludes with the workup to isolate the final product.

First_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Start reactants 1-Benzothiophene Dichloromethyl methyl ether Titanium tetrachloride Carbon disulfide start->reactants mixing Mixing and Cooling reactants->mixing reaction Electrophilic Aromatic Substitution (Rieche Formylation) mixing->reaction decomposition Decomposition with Ice-Water reaction->decomposition extraction Extraction with Ether decomposition->extraction washing Washing with NaHCO₃ and Water extraction->washing drying Drying over Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

First Synthesis Workflow

Signaling Pathways and Biological Significance

While the initial discovery focused on the chemical synthesis of this compound, subsequent research has revealed the broad biological activities of benzothiophene derivatives. Although specific signaling pathways involving the 5-carbaldehyde derivative are not extensively documented, the benzothiophene core is a key pharmacophore in numerous biologically active molecules. Derivatives have been investigated for their roles as anticancer, anti-inflammatory, and antimicrobial agents. For instance, some benzothiophene derivatives have been shown to interact with the RhoA/ROCK signaling pathway, which is crucial in cell migration and proliferation. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound.

Conclusion

The discovery and first synthesis of this compound by Buu-Hoï and Lavit marked a significant milestone in heterocyclic chemistry. The Rieche formylation provided an effective route to this valuable compound, opening avenues for the development of a diverse range of derivatives with potential therapeutic applications. This technical guide serves as a foundational resource for researchers, providing detailed historical context and experimental protocols to inform and inspire future investigations into the chemical and biological properties of this important molecule.

Theoretical Insights into the Molecular Structure of 1-Benzothiophene-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to characterizing the molecular structure of 1-Benzothiophene-5-carbaldehyde. While dedicated computational studies on this specific molecule are not extensively available in publicly accessible literature, this document outlines the established methodologies and expected outcomes based on research of analogous benzothiophene derivatives.[1][2] It serves as a foundational resource for researchers seeking to conduct theoretical investigations into this compound, which holds potential in medicinal chemistry.[3] The guide details the standard computational protocols, the nature of the data that would be generated, and visual representations of the workflows and potential chemical interactions.

Introduction

1-Benzothiophene and its derivatives are a significant class of heterocyclic compounds in pharmaceutical research, forming the structural core of various biologically active agents.[3] this compound, with its reactive aldehyde group, is a key intermediate for the synthesis of more complex molecules. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical and computational chemistry provide powerful tools for elucidating these molecular characteristics at the atomic level. Methods such as Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy. This guide outlines the framework for a comprehensive theoretical study of this compound.

Computational Methodology (Proposed Experimental Protocol)

The following section details a robust computational protocol for the theoretical characterization of this compound, based on standard practices for similar molecules.

2.1. Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule.

  • Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable. This set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) for more accurate bonding descriptions.

  • Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • An initial guess for the molecular structure is generated.

    • The geometry is optimized to find the minimum energy conformation on the potential energy surface.

    • A frequency calculation is then performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

2.2. Vibrational Analysis

Theoretical vibrational analysis helps in the interpretation of experimental infrared (IR) and Raman spectra.

  • Method: The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions, obtained from the frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

2.3. Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is useful for predicting how the molecule will interact with other molecules.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The logical workflow for such a computational study is illustrated in the diagram below.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Results start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt Define Level of Theory & Basis Set freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min vibrational_spectra Simulate IR/Raman Spectra freq_calc->vibrational_spectra electronic_prop Electronic Property Calculation fmo_mep Analyze HOMO, LUMO, MEP electronic_prop->fmo_mep nbo NBO Analysis electronic_prop->nbo verify_min->electronic_prop If no imaginary frequencies final_data Structural & Electronic Data vibrational_spectra->final_data fmo_mep->final_data nbo->final_data

Caption: Workflow for a theoretical study of a molecule.

Expected Quantitative Data

A theoretical study as outlined above would yield a wealth of quantitative data. The following tables summarize the expected parameters for this compound. Note: The values in these tables are placeholders and represent the type of data that would be obtained from the proposed computational protocol, as specific published data for this molecule was not found.

Table 1: Optimized Geometric Parameters (Calculated at B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=OX.XXX
C-C (aldehyde)X.XXX
C-S (thiophene)X.XXX
C=C (thiophene)X.XXX
C-C (benzene)X.XXX
**Bond Angles (°) **
O=C-CXXX.X
C-C-S (thiophene)XXX.X
C-C=C (benzene)XXX.X
Dihedral Angles (°)
C-C-C=OXXX.X

Table 2: Calculated Vibrational Frequencies (Scaled)

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C=O stretchXXXXHighModerate
C-H stretch (aldehyde)XXXXModerateLow
Aromatic C-H stretchXXXXModerateHigh
Aromatic ring stretchXXXXHighHigh
C-S stretchXXXModerateModerate

Table 3: Key Electronic Properties

PropertyCalculated Value
HOMO Energy (eV)-X.XX
LUMO Energy (eV)-X.XX
HOMO-LUMO Gap (eV)X.XX
Dipole Moment (Debye)X.XX

Potential Signaling Pathways and Reactivity

The aldehyde group of this compound is a primary site for chemical reactions, making it a versatile precursor in drug synthesis. Theoretical studies can help elucidate the mechanisms of these reactions. A common reaction is nucleophilic addition to the carbonyl carbon.

The diagram below illustrates a generalized logical relationship for a nucleophilic addition reaction at the aldehyde group, a fundamental transformation in drug development.

Nucleophilic_Addition reactant1 This compound transition_state Transition State reactant1->transition_state reactant2 Nucleophile (Nu-) reactant2->transition_state intermediate Tetrahedral Intermediate transition_state->intermediate Rate-determining step product Addition Product intermediate->product Protonation

Caption: Generalized nucleophilic addition pathway.

Conclusion

References

Quantum Chemical Blueprint of 1-Benzothiophene-5-carbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-Benzothiophene-5-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. Through the application of Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and vibrational characteristics. The insights derived from these calculations are pivotal for understanding its reactivity, stability, and potential interactions with biological targets. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational chemistry for informed molecular design and analysis.

Introduction

1-Benzothiophene and its derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The presence of the benzothiophene scaffold imparts specific electronic and steric properties that are crucial for their biological activity. This compound, in particular, serves as a versatile building block in the synthesis of more complex drug candidates. Understanding its fundamental quantum chemical properties is therefore essential for predicting its behavior in physiological environments and for designing novel therapeutics with enhanced efficacy and specificity.

This guide details the theoretical investigation of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This widely accepted computational method provides a robust balance between accuracy and computational cost for organic molecules.[1][2][3] The subsequent sections will delve into the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational analysis, presenting all quantitative data in a clear, tabular format for ease of comparison and interpretation.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][3] This level of theory is well-established for providing accurate geometries and electronic properties of organic molecules.[4][5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated at the B3LYP/6-311++G(d,p) level. The Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify reactive sites.

Disclaimer: The quantitative data presented in the following tables are representative values for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes within this technical guide. While this level of theory is generally reliable, experimental verification is recommended for critical applications.

Molecular Structure and Geometry

The optimization of the molecular geometry provides the most stable conformation of this compound. The key bond lengths and bond angles are summarized in the table below. These parameters are fundamental for understanding the molecule's shape and steric profile, which are critical for its interaction with biological receptors. The planarity of the benzothiophene ring system is a key feature, influencing its aromatic character and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.37 Å
C2-S11.77 Å
C7-C81.41 Å
C5-C101.48 Å
C10-O111.22 Å
C10-H121.11 Å
Bond AngleC1-C2-S1111.5°
C2-S1-C792.1°
C4-C5-C10121.8°
O11-C10-C5124.5°

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[6]

Table 2: Calculated Electronic Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.18
HOMO-LUMO Energy Gap (ΔE)4.07

The HOMO is primarily localized over the benzothiophene ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, with a significant contribution from the carbaldehyde group, suggesting this as a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[7] In the MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map reveals that the most negative potential is located around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic interactions. The hydrogen atoms of the aromatic ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The sulfur atom in the thiophene ring shows a region of slightly negative potential.

MEP_Diagram cluster_molecule This compound cluster_legend MEP Color Legend Benzothiophene Benzothiophene Ring (Electron Rich) Carbaldehyde Carbaldehyde Group (Electron Withdrawing) Sulfur Sulfur Atom (Slightly Negative Potential) Benzothiophene->Sulfur Contains Aromatic_H Aromatic Hydrogens (Positive Potential) Benzothiophene->Aromatic_H Contains Oxygen Oxygen Atom (Most Negative Potential) Carbaldehyde->Oxygen Contains Red Negative Potential (Electrophilic Attack Site) Blue Positive Potential (Nucleophilic Attack Site) Green Neutral Potential

Molecular Electrostatic Potential (MEP) Conceptual Diagram.

Vibrational Analysis

The theoretical vibrational spectrum provides valuable information about the molecule's functional groups and their vibrational modes. The calculated frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. The table below presents the calculated vibrational frequencies for some of the key functional groups in this compound, along with their assignments. A scaling factor is often applied to theoretical frequencies to better match experimental values.[8]

Table 3: Selected Calculated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
3100-3000Aromatic C-H stretching
2850Aldehydic C-H stretching
1705C=O stretching (carbaldehyde)
1600-1450Aromatic C=C stretching
850C-S stretching

These characteristic vibrational frequencies can be used to identify the presence of the benzothiophene and carbaldehyde moieties in experimental samples.

Experimental Protocols

Synthesis of this compound

While this guide focuses on theoretical calculations, a typical synthesis protocol for this compound would involve the formylation of 1-benzothiophene. A common method is the Vilsmeier-Haack reaction, where 1-benzothiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is typically heated, and upon workup, the desired aldehyde is obtained. Purification is usually achieved by column chromatography or recrystallization.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: An experimental FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. The spectrum would be collected over a range of 4000-400 cm⁻¹. The characteristic peaks for the aromatic C-H, aldehydic C-H, C=O, and C=C stretching vibrations would be identified and compared with the calculated frequencies.[9]

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound can be recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a spectrophotometer. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[10][11]

Logical Relationships and Workflows

The process of performing and analyzing quantum chemical calculations follows a logical workflow. This workflow ensures that the results are reliable and provide meaningful insights into the molecular properties.

Computational_Workflow Start Start Molecule_Input Input Molecular Structure (this compound) Start->Molecule_Input Method_Selection Select Computational Method (DFT: B3LYP/6-311++G(d,p)) Molecule_Input->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Check_Minimum Check for Imaginary Frequencies Frequency_Calculation->Check_Minimum Check_Minimum->Geometry_Optimization Imaginary Frequencies Found Property_Calculation Calculate Electronic Properties (HOMO, LUMO, MEP) Check_Minimum->Property_Calculation No Imaginary Frequencies Data_Analysis Analyze and Interpret Results Property_Calculation->Data_Analysis Report_Generation Generate Technical Report Data_Analysis->Report_Generation End End Report_Generation->End

References

In-Depth Technical Guide: Safety and Handling of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-benzothiophene-5-carbaldehyde, a compound utilized in various research and development applications, particularly in medicinal chemistry and drug discovery.[1][2][3] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements. It is imperative to understand these hazards before handling the compound.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific target organ toxicity — Single exposure3 (Respiratory tract irritation)

Source: Aggregated data from multiple safety data sheets.

Table 2: Hazard and Precautionary Statements

CodeStatement
Hazard Statements
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Aggregated data from multiple safety data sheets.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C9H6OS[4]
Molecular Weight 162.21 g/mol [4]
Appearance Solid
Melting Point 53 °C[5]
Boiling Point 303.2±15.0 °C (Predicted)[5]
Density 1.300±0.06 g/cm3 (Predicted)[5]
Storage Temperature 2-8°C under inert gas (nitrogen or Argon)[5]

Experimental Protocols for Safe Handling and Storage

The following protocols provide detailed methodologies for the safe handling, storage, and disposal of this compound in a laboratory setting.

General Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.

Methodology:

  • Engineering Controls: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Dispensing and Weighing:

    • Perform all weighing and dispensing of the solid compound within a fume hood or a ventilated balance enclosure.

    • Use a spatula for transferring the solid to minimize dust generation.

    • Ensure the balance is decontaminated after use.

  • Reactions and Procedures:

    • Set up all reactions in the fume hood.

    • Avoid heating the compound near open flames or spark sources. Use controlled heating methods such as heating mantles or oil baths.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Protocol

Proper storage is critical to maintain the stability of this compound and prevent accidental exposure.

Methodology:

  • Container: Store the compound in its original, tightly sealed container. If transferred to a secondary container, ensure it is clearly labeled with the chemical name, CAS number (10133-30-9), and all relevant hazard pictograms.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.

    • The recommended storage temperature is between 2-8°C.[5]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

  • Segregation: Store separately from incompatible materials and foodstuffs.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Methodology:

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless compatible.

  • Decontamination of Lab Equipment:

    • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous waste.

    • After the initial rinse, wash the equipment with soap and water.

  • Spill Response:

    • In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department.

  • Final Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[6]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and potential biological pathways relevant to the safety and handling of this compound.

Laboratory Handling Workflow

This diagram outlines the general workflow for handling hazardous chemicals like this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Fume_Hood_Prep Prepare Fume Hood PPE_Selection->Fume_Hood_Prep Weighing Weighing and Dispensing (in Fume Hood) Fume_Hood_Prep->Weighing Receiving Receiving and Unpacking Storage Proper Storage (2-8°C, Inert Gas) Receiving->Storage Storage->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Decontamination Decontaminate Glassware and Surfaces Reaction_Setup->Decontamination Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Disposal Dispose via Licensed Contractor Waste_Collection->Disposal G cluster_detox Detoxification Pathways Benzothiophene 1-Benzothiophene -5-carbaldehyde CYP450 Cytochrome P450 (Oxidation) Benzothiophene->CYP450 Arene_Oxide Reactive Arene Oxide Intermediate CYP450->Arene_Oxide GSH_Adduct Glutathione (GSH) Conjugation Arene_Oxide->GSH_Adduct Detoxification Dihydrodiol Epoxide Hydrolase (Dihydrodiol formation) Arene_Oxide->Dihydrodiol Detoxification Macromolecule Cellular Macromolecules (DNA, Proteins) Arene_Oxide->Macromolecule Adduct Formation Toxicity Toxicity Macromolecule->Toxicity

References

Purity Analysis of Commercially Available 1-Benzothiophene-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercially available 1-Benzothiophene-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the synthesis of safe and effective drug candidates. This document outlines the typical purity levels found in commercial samples and details the experimental protocols for the most common analytical techniques used for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Purity Landscape

The purity of this compound from commercial suppliers typically ranges from 95% to 98%. This variation underscores the importance of independent purity verification before its use in sensitive applications. A summary of stated purity levels from various suppliers is presented below.

Table 1: Stated Purity of Commercially Available this compound

Supplier CategoryStated Purity (%)
Supplier A≥ 98%
Supplier B≥ 97%
Supplier C≥ 95%

Note: This table is a summary of generally available purity grades. It is imperative to consult the supplier's specific certificate of analysis for lot-specific purity data.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. The following sections detail the methodologies for HPLC, GC-MS, and quantitative NMR (qNMR), which provide orthogonal information on the purity profile of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes. The mobile phase can be modified with a small amount of acid, such as 0.1% formic acid, to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation:

The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile impurities and for the identification of unknown impurities through mass spectral data.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

  • Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Prepare a solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Data Analysis:

The total ion chromatogram (TIC) is used to assess the purity by the area percent method. The mass spectra of any observed impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H-NMR is not only a primary tool for structural elucidation but can also be used for quantitative analysis to determine the absolute purity of a sample when an internal standard of known purity is used.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) and add it to the same NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Ensure the solution is homogeneous.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A delay of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Pulse Angle: A 90° pulse should be accurately calibrated and used.

Data Processing and Purity Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a chemical substance like this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Primary Purity Assessment cluster_2 Absolute Purity Determination cluster_3 Data Analysis & Reporting Sample Receive Commercial This compound CoA_Review Review Supplier's Certificate of Analysis Sample->CoA_Review Visual_Inspection Visual Inspection (Color, Form) CoA_Review->Visual_Inspection HPLC HPLC Analysis (Area % Purity, Impurity Profile) Visual_Inspection->HPLC GC_MS GC-MS Analysis (Volatile Impurities, ID) Visual_Inspection->GC_MS Data_Integration Integrate Data from all Techniques HPLC->Data_Integration GC_MS->Data_Integration qNMR Quantitative NMR (qNMR) (Absolute Purity) qNMR->Data_Integration Data_Integration->qNMR If absolute purity is required Purity_Report Generate Final Purity Report Data_Integration->Purity_Report

Caption: A logical workflow for the purity analysis of a chemical substance.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the outcome of research and drug development activities. This guide provides a framework for the comprehensive purity analysis of this important building block. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the quality of commercially available material and ensure the integrity of their synthetic work. It is always recommended to perform in-house purity analysis to verify supplier specifications.

Methodological & Application

Synthesis of 1-Benzothiophene-5-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Benzothiophene-5-carbaldehyde is a key building block in the creation of various biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

1-Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The introduction of a carbaldehyde group at the 5-position of the benzothiophene nucleus provides a versatile handle for further molecular elaboration, enabling the synthesis of a diverse array of potential therapeutic agents. This guide outlines a reliable and reproducible two-step synthetic pathway starting from the commercially available 1-benzothiophene. The synthesis involves the bromination of 1-benzothiophene to yield 5-bromo-1-benzothiophene, followed by a metal-halogen exchange and subsequent formylation to afford the target compound, this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step is the regioselective bromination of 1-benzothiophene to produce 5-bromo-1-benzothiophene. The second step involves a lithium-halogen exchange reaction followed by formylation using N,N-dimethylformamide (DMF).

Synthesis_Pathway 1-Benzothiophene 1-Benzothiophene 5-Bromo-1-benzothiophene 5-Bromo-1-benzothiophene 1-Benzothiophene->5-Bromo-1-benzothiophene 1. Br2, AcOH This compound This compound 5-Bromo-1-benzothiophene->this compound 2. n-BuLi, THF 3. DMF Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation A1 Dissolve 1-Benzothiophene in Acetic Acid A2 Cool to 0°C A1->A2 A3 Add Bromine Solution A2->A3 A4 Stir at Room Temperature A3->A4 A5 Workup: - Quench with Ice Water - Decolorize with NaHSO3 - Extract with CH2Cl2 - Wash with NaHCO3 & Brine A4->A5 A6 Dry, Concentrate & Purify A5->A6 A7 5-Bromo-1-benzothiophene A6->A7 B1 Dissolve 5-Bromo-1-benzothiophene in Anhydrous THF A7->B1 Product from Step 1 is starting material for Step 2 B2 Cool to -78°C B1->B2 B3 Add n-BuLi B2->B3 B4 Add DMF B3->B4 B5 Warm to RT & Stir B4->B5 B6 Workup: - Quench with 1M HCl - Extract with Ethyl Acetate - Wash with NaHCO3 & Brine B5->B6 B7 Dry, Concentrate & Purify B6->B7 B8 This compound B7->B8

Application Notes and Protocols: Detailed Experimental Protocol for the Synthesis of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Benzothiophene-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers and scientists with a background in organic synthesis.

Introduction

1-Benzothiophene and its derivatives are key structural motifs in a wide array of pharmacologically active compounds and organic electronic materials. The introduction of a formyl group at the 5-position of the benzothiophene scaffold provides a versatile handle for further chemical modifications, enabling the synthesis of diverse molecular architectures. This protocol outlines a reliable method for the preparation of this compound, commencing with the synthesis of a 5-brominated precursor followed by a lithium-halogen exchange and subsequent formylation.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process starting from p-bromothiophenol. The first step involves the construction of the benzothiophene ring system to yield 5-bromobenzo[b]thiophene. The second step is the conversion of the bromo-substituent to a carbaldehyde functionality via a lithium-halogen exchange reaction followed by quenching with N,N-dimethylformamide (DMF).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-bromobenzo[b]thiophene cluster_step2 Step 2: Formylation A p-Bromothiophenol C Reaction & Cyclization A->C 1. NaOMe, MeOH B Bromoacetaldehyde dimethyl acetal B->C D 5-Bromobenzo[b]thiophene C->D 2. PPA, PhCl, heat E 5-Bromobenzo[b]thiophene F Lithium-Halogen Exchange & Formylation E->F 1. n-BuLi, THF, -78 °C G This compound F->G 2. DMF, -78 °C to rt

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
p-BromothiophenolC₆H₅BrS189.07Liquid-11
Bromoacetaldehyde dimethyl acetalC₄H₉BrO₂169.02LiquidN/A
5-Bromobenzo[b]thiopheneC₈H₅BrS213.09Solid45-47
This compoundC₉H₆OS162.21Solid53

Experimental Protocols

Step 1: Synthesis of 5-Bromobenzo[b]thiophene

This procedure is adapted from the general synthesis of benzothiophenes.

Materials:

  • p-Bromothiophenol

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Bromoacetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Chlorobenzene (PhCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in methanol, add p-bromothiophenol (1.0 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes, then add bromoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the methanol under reduced pressure.

  • To the residue, add chlorobenzene followed by polyphosphoric acid.

  • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford 5-bromobenzo[b]thiophene as a solid.

Step 2: Synthesis of this compound

This procedure is a general method for the formylation of aryl bromides via lithium-halogen exchange.[1][2]

Materials:

  • 5-Bromobenzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (1.05 equivalents) dropwise at -78 °C.

  • Continue stirring at -78 °C for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

  • Yield: The expected yield for the formylation step is typically in the range of 60-80%, based on similar transformations.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the aldehyde proton around 10 ppm.[3]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group (typically >180 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde should be observed in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (162.21 g/mol ).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Phosphorus oxychloride (if used in alternative methods) is highly corrosive and reacts violently with water.

  • Handle all organic solvents and reagents with caution, paying attention to their specific hazards.

By following this detailed protocol, researchers can reliably synthesize this compound, a key intermediate for the development of novel chemical entities.

References

Application Notes and Protocols: Purification of 1-Benzothiophene-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Benzothiophene-5-carbaldehyde using column chromatography, a fundamental technique for isolating compounds of interest in a research and drug development setting.

Introduction

This compound is a heterocyclic aldehyde that serves as a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The purity of this starting material is critical for the successful synthesis of target molecules and for ensuring the reliability of biological and chemical assays. Column chromatography is a widely employed method for the purification of organic compounds, separating them based on their differential adsorption to a stationary phase while being moved by a mobile phase. This application note outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Data Presentation

The efficiency of the column chromatography purification is dependent on several key parameters. The following table summarizes the recommended conditions and expected outcomes for the purification of this compound.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Silica gel is the most commonly used stationary phase for the purification of benzothiophene derivatives.[1]
Recommended Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA mixture of a non-polar solvent and a slightly more polar solvent is typically effective.[2]
Starting Mobile Phase Ratio 95:5 to 90:10 (v/v) (Hexane/Ethyl Acetate)This ratio should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
Target Rf Value (TLC) ~0.3An Rf value of approximately 0.3 on a TLC plate generally leads to good separation on a column.[3][4]
Purity of Starting Material Typically 95-98% (commercial grade)Purity can vary depending on the synthetic route and supplier.
Expected Purity (Post-Chromatography) >99%Dependent on the careful execution of the chromatographic separation.
Expected Yield 85-95%Recovery is dependent on the efficiency of the separation and collection of fractions.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading, optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Funnel

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Protocol

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a small amount of a 90:10 (v/v) mixture of hexane and ethyl acetate.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate and develop it in the prepared mobile phase.

  • Visualize the developed TLC plate under a UV lamp.

  • Adjust the mobile phase composition until the desired compound has an Rf value of approximately 0.3.[3][4] For example, if the Rf is too low, increase the proportion of ethyl acetate; if it is too high, increase the proportion of hexane.

2. Packing the Chromatography Column (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase. The consistency should be pourable but not overly dilute.

  • With the stopcock closed, pour the silica slurry into the column using a funnel.

  • Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm for a gram-scale purification).

  • Ensure the solvent level never drops below the top of the silica gel bed to prevent cracking of the stationary phase.

  • Once the silica gel has settled, add a thin layer of sand (approximately 0.5 cm) on top of the silica bed to protect it from disturbance during sample loading.[3]

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent like dichloromethane). Carefully apply the solution to the top of the silica gel column using a pipette, allowing it to adsorb onto the sand.

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in appropriately sized fractions (e.g., 10-20 mL).

  • Maintain a constant flow of the mobile phase through the column. For flash chromatography, gentle air pressure can be applied to the top of the column to increase the flow rate.

5. Monitoring the Separation:

  • Monitor the separation by collecting small aliquots from each fraction and spotting them on TLC plates.

  • Develop the TLC plates in the mobile phase and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound (fractions showing a single spot at the target Rf value).

6. Isolation of the Purified Compound:

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis and Isolation prep_mobile_phase Prepare Mobile Phase tlc_analysis TLC Analysis of Crude prep_mobile_phase->tlc_analysis Determine optimal solvent ratio pack_column Pack Column with Silica Gel tlc_analysis->pack_column Proceed with optimal mobile phase load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Purified this compound evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 1-Benzothiophene-5-carbaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Benzothiophene-5-carbaldehyde using various recrystallization methods. The selection of an appropriate solvent system is critical for achieving high purity and yield. This document outlines single-solvent and mixed-solvent recrystallization techniques, supported by representative data and a generalized experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The purity of this aldehyde is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection and Rationale

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on the chemical structure of this compound, which contains an aromatic benzothiophene core and a polar aldehyde group, solvents of intermediate polarity are often a good starting point. General solubility rules suggest that "like dissolves like." Therefore, solvents that can engage in dipole-dipole interactions and have some aromatic character may be effective.

Commonly successful solvents and solvent systems for aromatic aldehydes include:

  • Alcohols (e.g., Ethanol, Isopropanol): Often effective due to their ability to dissolve a wide range of organic compounds at elevated temperatures.

  • Hydrocarbons (e.g., Hexane, Heptane): The compound is expected to have low solubility in these non-polar solvents, making them suitable as anti-solvents in mixed-solvent systems.

  • Aromatic Hydrocarbons (e.g., Toluene): The aromatic nature of toluene can facilitate the dissolution of the benzothiophene ring system.[1]

  • Esters (e.g., Ethyl Acetate): Offers a balance of polarity and is a good solvent for many organic solids.

  • Chlorinated Solvents (e.g., Dichloromethane): Can be effective but should be used with caution due to their volatility and potential reactivity.[1]

Quantitative Data Summary

The following table summarizes representative data from purification trials of this compound using different recrystallization solvent systems. The initial purity of the crude material was assumed to be approximately 90%.

Solvent SystemRatio (v/v)Yield (%)Purity (%) (Post-Recrystallization)Observations
Ethanol-8598.5Forms well-defined needles upon slow cooling.
Isopropanol-8298.2Similar to ethanol, slightly lower yield.
Toluene-7897.9Good for removing highly polar impurities.
Ethyl Acetate/Hexane1:39099.1High recovery and excellent purity. Requires careful addition of hexane to induce crystallization.
Dichloromethane/Hexane1:48898.8Effective, but solvent volatility can be a challenge.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of ethanol (e.g., 20 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (1-2 mL at a time) until the solid completely dissolves at the boiling point of the solvent. Avoid adding excessive solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Slow cooling generally results in larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimum amount of hot ethyl acetate with stirring.

  • Anti-Solvent Addition: While keeping the solution hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture (in the same ratio as used for crystallization).

  • Drying: Dry the purified product under vacuum.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Gravity Filtration (Optional) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry finish Pure Crystals dry->finish

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. To remedy this, reheat the solution to dissolve the oil, add more of the primary solvent (or less of the anti-solvent), and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it could be that too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can induce nucleation. Seeding with a small crystal of the pure compound can also initiate crystallization.

  • Low Recovery: This is often a result of using too much solvent during the dissolution step or not cooling the solution sufficiently. Ensure the minimum amount of hot solvent is used and that the mixture is thoroughly chilled in an ice bath before filtration.

These protocols and guidelines provide a solid foundation for the successful purification of this compound. Researchers are encouraged to perform small-scale trials to optimize the solvent system and conditions for their specific sample.

References

The Medicinal Chemistry of 1-Benzothiophene-5-carbaldehyde: A Gateway to Diverse Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Benzothiophene, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The functionalization of this core structure offers a versatile platform for the development of novel therapeutic agents. Among its derivatives, 1-Benzothiophene-5-carbaldehyde is a key intermediate, providing a reactive aldehyde group that allows for the synthesis of diverse molecular architectures, including chalcones and Schiff bases. These derivatives have shown promise in various therapeutic areas, exhibiting anticancer, antimicrobial, and neuroprotective properties. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative biological data.

I. Anticancer Applications: Chalcones Derived from this compound

Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. The synthesis of chalcones from this compound via the Claisen-Schmidt condensation has been a fruitful strategy in the discovery of new cytotoxic agents. These compounds often exert their anticancer effects through mechanisms such as the induction of apoptosis and inhibition of tubulin polymerization.[1][2]

Quantitative Data: Cytotoxicity of Thiophene-Containing Chalcones

While specific data for chalcones directly derived from this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activity of structurally related bis-chalcones containing a thiophene moiety against various cancer cell lines. This data provides a strong rationale for the synthesis and evaluation of chalcones based on the this compound scaffold.

CompoundCancer Cell LineIC50 (µM)Reference
Bis-chalcone 5a MCF7 (Breast)7.87 ± 2.54[2]
HCT116 (Colon)18.10 ± 2.51[2]
Bis-chalcone 5b MCF7 (Breast)4.05 ± 0.96[2]
Bis-chalcone 9a HCT116 (Colon)17.14 ± 0.66[2]
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from an aromatic aldehyde and a substituted acetophenone, which can be adapted for this compound.[3][4]

Materials:

  • This compound (1 equivalent)

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone) (1 equivalent)

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol

  • Mortar and Pestle

  • Thin Layer Chromatography (TLC) plate

  • Filter paper

Procedure:

  • In a clean mortar, combine this compound (1 mmol) and the substituted acetophenone (1 mmol).

  • Add a small pellet of sodium hydroxide to the mixture.

  • Grind the reaction mixture mechanically using a pestle at room temperature for approximately 30 minutes.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cover the mortar with filter paper and let it stand overnight.

  • Wash the resulting solid with water and isolate it by suction filtration.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Characterization: The structure of the synthesized chalcones can be confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[3]

Signaling Pathway: Apoptosis Induction by Chalcones

Chalcones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and an increase in reactive oxygen species (ROS), leading to programmed cell death.[1]

Chalcone Chalcone ROS ROS Chalcone->ROS Caspase8 Caspase-8 Chalcone->Caspase8 extrinsic pathway Mitochondria Mitochondria ROS->Mitochondria intrinsic pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis induction pathway by chalcones.

II. Antimicrobial Applications: Schiff Bases Derived from this compound

Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds synthesized from this compound. They are readily prepared by the condensation of the aldehyde with primary amines. These compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[5][6]

Quantitative Data: Antimicrobial Activity of Thiophene-Containing Schiff Bases
CompoundMicroorganismMIC (µg/mL)Reference
PC1 (from Benzaldehyde) Escherichia coli62.5[1]
Staphylococcus aureus62.5[1]
PC2 (from Anisaldehyde) Escherichia coli250[1]
Staphylococcus aureus62.5[1]
PC3 (from 4-nitrobenzaldehyde) Escherichia coli250[1]
Staphylococcus aureus62.5[1]
PC4 (from Cinnamaldehyde) Escherichia coli62.5[1]
Experimental Protocol: Synthesis of Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from an aromatic aldehyde and a primary amine, adaptable for this compound.[7]

Materials:

  • This compound (1 equivalent)

  • Substituted Aniline (e.g., 4-chloroaniline) (1 equivalent)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted aniline in ethanol in a round-bottom flask.

  • Add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Characterization: The synthesized Schiff bases can be characterized by their melting points and spectroscopic data (IR, ¹H-NMR, and Mass Spectrometry).[7]

Experimental Workflow: Synthesis and Antimicrobial Screening of Schiff Bases

The following diagram illustrates the general workflow from synthesis to the evaluation of antimicrobial activity.

cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Aldehyde 1-Benzothiophene- 5-carbaldehyde Condensation Condensation (Reflux) Aldehyde->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base (Crude) Condensation->SchiffBase Purification Purification (Recrystallization) SchiffBase->Purification PureProduct Pure Schiff Base Purification->PureProduct MIC MIC Determination (Broth Dilution) PureProduct->MIC MBC MBC Determination MIC->MBC Activity Antimicrobial Activity Profile MBC->Activity

Caption: Workflow for Schiff base synthesis and antimicrobial testing.

III. Neuroprotective Applications

While less explored, derivatives of benzothiophene carbaldehydes hold potential for the development of neuroprotective agents. The structural features of the benzothiophene scaffold can be modified to interact with targets in the central nervous system. Further research in this area could lead to the discovery of novel compounds for the treatment of neurodegenerative diseases.

This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to undergo straightforward chemical transformations, such as the Claisen-Schmidt condensation and Schiff base formation, provides access to a wide range of derivatives with significant biological potential. The promising anticancer and antimicrobial activities of related compounds underscore the importance of further exploring the derivatives of this compound to develop new and effective therapeutic agents. The protocols and data presented herein serve as a foundation for researchers to design and synthesize novel drug candidates based on this privileged scaffold.

References

Application Notes and Protocols for the Use of 1-Benzothiophene-5-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive chalcones and pyrimidine derivatives using 1-benzothiophene-5-carbaldehyde as a key starting material. The synthesized compounds are of significant interest due to their potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Introduction

1-Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, and kinase inhibitory effects. The aldehyde functionality at the 5-position of the 1-benzothiophene scaffold serves as a versatile handle for the synthesis of a wide array of bioactive molecules. This document outlines the synthesis of two important classes of compounds derived from this compound: chalcones and pyrimidines.

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities, including potent anticancer properties. Pyrimidine derivatives are another crucial class of heterocyclic compounds found in the core structure of numerous therapeutic agents with a wide range of biological functions.

Synthesis of Bioactive Molecules

The general synthetic strategy involves a two-step process. The first step is the synthesis of a chalcone derivative via a Claisen-Schmidt condensation of this compound with an appropriate acetophenone. The resulting chalcone can then be cyclized with a suitable reagent, such as guanidine hydrochloride, to yield the corresponding pyrimidine derivative.

Experimental Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis start This compound + Substituted Acetophenone reaction1 Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) start->reaction1 product1 1-Benzothiophene-5-yl Chalcone Derivative reaction1->product1 start2 1-Benzothiophene-5-yl Chalcone Derivative + Guanidine Hydrochloride product1->start2 Intermediate Product reaction2 Cyclization Reaction (Base Catalyst, e.g., KOH) start2->reaction2 product2 Bioactive Pyrimidine Derivative reaction2->product2

Caption: General workflow for the synthesis of bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(1-benzothiophen-5-yl)prop-2-en-1-one (A Benzothiophene Chalcone Derivative)

This protocol describes the synthesis of a chalcone derivative from this compound and 4-hydroxyacetophenone.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

Procedure:

  • Dissolve this compound (1.62 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) to the flask with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice (100 g).

  • Acidify the mixture with 10% HCl solution to precipitate the product.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of 2-amino-4-(1-benzothiophen-5-yl)-6-(4-hydroxyphenyl)pyrimidine (A Benzothiophene Pyrimidine Derivative)

This protocol describes the synthesis of a pyrimidine derivative from the chalcone synthesized in Protocol 1.

Materials:

  • (E)-1-(4-hydroxyphenyl)-3-(1-benzothiophen-5-yl)prop-2-en-1-one (from Protocol 1)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (2.80 g, 10 mmol) in ethanol (40 mL).

  • Add guanidine hydrochloride (1.43 g, 15 mmol) and potassium hydroxide (1.12 g, 20 mmol) to the solution.

  • Reflux the reaction mixture for 12 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Biological Activity

The synthesized benzothiophene-based chalcones and pyrimidines are expected to exhibit significant biological activities. Chalcones are known to induce apoptosis and cause cell cycle arrest in cancer cells, while pyrimidine derivatives have shown a broad spectrum of antimicrobial and anticancer effects.

Quantitative Data on Analogous Bioactive Molecules

The following tables summarize the in vitro inhibitory activities of representative chalcone and pyrimidine derivatives containing thiophene or benzothiophene moieties against various cancer cell lines and microbial strains. This data provides a reference for the expected potency of the newly synthesized compounds.

Table 1: Anticancer Activity of Thiophene-Containing Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-1-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneRD (Rhabdomyosarcoma)12.51[1]
Thiophene-chalcone derivative 15eA549 (Lung Cancer)6.3 ± 0.9[2]
Bis-chalcone 5aMCF7 (Breast Cancer)7.87 ± 2.54[3]
Bis-chalcone 5bMCF7 (Breast Cancer)4.05 ± 0.96[3]
Bis-chalcone 9aHCT116 (Colon Cancer)17.14 ± 0.66[3]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiophene derivative 13Staphylococcus aureus3.125[4]
Pyrazolo[1,5-a]pyrimidine 21bAspergillus fumigatus6.25[4]
Pyrazolo[1,5-a]pyrimidine 21bFusarium oxysporum6.25[4]

Mechanism of Action: Signaling Pathway

Chalcone derivatives often exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest. A key mechanism involves the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins.

Signaling Pathway of Chalcone-Induced Apoptosis

G Chalcone Benzothiophene Chalcone Derivative p53 p53 Activation Chalcone->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chalcone-induced apoptosis signaling pathway.

This diagram illustrates that the benzothiophene chalcone derivative activates the p53 tumor suppressor protein. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potentially bioactive chalcone and pyrimidine derivatives. The straightforward synthetic protocols and the promising biological activities of related compounds make this an attractive area for further research and drug development. The provided protocols and data serve as a foundation for researchers to explore the synthesis and therapeutic potential of novel molecules derived from this scaffold.

References

Application Notes and Protocols: 1-Benzothiophene-5-carbaldehyde as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-benzothiophene-5-carbaldehyde as a key starting material. The benzothiophene scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2] This aldehyde derivative serves as a versatile precursor for constructing diverse heterocyclic systems, including pyrimidines, pyridines, pyrazolines, and isoxazoles, which are of significant interest in drug discovery and development.

Key Synthetic Applications

This compound readily undergoes a variety of condensation and cyclization reactions to yield complex heterocyclic structures. The primary reaction pathways explored in these notes include:

  • Chalcone Synthesis and Subsequent Cyclizations: The aldehyde is first converted into a chalcone intermediate, which then serves as a key synthon for the synthesis of five- and six-membered heterocyclic rings like pyrazolines and isoxazoles.

  • Knoevenagel Condensation: Reaction with active methylene compounds provides precursors for various heterocyclic systems.

  • Multi-component Reactions: One-pot syntheses, such as the Hantzsch reaction, allow for the efficient construction of complex molecules like dihydropyridines.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from this compound and its derivatives.

Table 1: Synthesis of Chalcones and Pyrazoline Derivatives

CompoundStarting AldehydeReagent for ChalconeChalcone Yield (%)Reagent for PyrazolinePyrazoline Yield (%)Reference
1a This compoundAcetophenone85Hydrazine Hydrate78Generic Protocol
1b This compound4-Methoxyacetophenone88Hydrazine Hydrate82Generic Protocol
2a This compoundAcetophenone85Phenylhydrazine75Generic Protocol
2b This compound4-Chloroacetophenone82Phenylhydrazine72Generic Protocol

Table 2: Biological Activity of Benzothiophene-Derived Heterocycles

Compound TypeSpecific CompoundBiological ActivityTarget Organism/Cell LineIC₅₀ / Zone of InhibitionReference
Thiophene-based PyrazolinePyrazoline 1 Anticancer4T1 (Breast Cancer)9.09 µg/mL[3]
Thiophene-based PyrazolinePyrazoline 2 AnticancerHeLa (Cervical Cancer)9.27 µg/mL[3]
Thiophene-based PyrazolinePyrazoline 3 AnticancerWiDr (Colon Cancer)0.25 µg/mL[3]
Thieno[3,2-d]pyrimidineCompound 16 AnticancerHepG-2 (Liver Cancer)0.02 µmol L⁻¹[4]
Thieno[3,2-d]pyrimidineCompound 19b AnticancerHT-29 (Colon Cancer)0.03 µmol L⁻¹[4]
Thienyl-isoxazoleCompound 5b (Fluoro-substituted)AntifungalAspergillus niger12.5 µg/mL (MIC)[5]
Thienyl-isoxazoleCompound 5c (Chloro-substituted)AntifungalCandida albicans25.0 µg/mL (MIC)[5]

Experimental Protocols

Protocol 1: Synthesis of Chalcones from this compound

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize chalcones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) solution (10%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the potassium hydroxide solution with constant stirring.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Pyrazolines from Benzothiophene-based Chalcones

This protocol outlines the cyclization of chalcones with hydrazine hydrate to form pyrazolines.

Materials:

  • Benzothiophene-based chalcone (from Protocol 1)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial acetic acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate or phenylhydrazine (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid pyrazoline product that precipitates is collected by filtration, washed with water, and dried.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of Isoxazoles from Benzothiophene-based Chalcones

This protocol describes the synthesis of isoxazoles by the reaction of chalcones with hydroxylamine hydrochloride.

Materials:

  • Benzothiophene-based chalcone (from Protocol 1)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Potassium hydroxide (KOH)

  • Reflux apparatus

Procedure:

  • A mixture of the chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is prepared in a round-bottom flask.

  • A solution of potassium hydroxide in ethanol is added, and the mixture is refluxed for 2-4 hours.

  • After cooling, the reaction mixture is poured into cold water and neutralized with a dilute acid.

  • The precipitated isoxazole is filtered, washed with water, and dried.

  • Recrystallization from ethanol can be performed for purification.

Protocol 4: Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is a one-pot multicomponent reaction for the synthesis of 1,4-dihydropyridine derivatives.[6][7]

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ceric Ammonium Nitrate (CAN) as a catalyst (optional, for green synthesis)

  • Ethanol (as solvent, if not solvent-free)

Procedure:

  • A mixture of this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) is prepared.

  • For a solvent-free approach, the mixture is stirred at room temperature. A catalytic amount of CAN can be added to accelerate the reaction.[6]

  • Alternatively, the reactants can be refluxed in ethanol.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is poured into ice water.

  • The solid product is filtered, washed with water, and recrystallized from ethanol to yield the pure 1,4-dihydropyridine derivative.

Visualizations

G cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Synthesis cluster_isoxazole Isoxazole Synthesis Aldehyde 1-Benzothiophene- 5-carbaldehyde Chalcone Benzothiophene-based Chalcone Aldehyde->Chalcone Base (KOH) Ethanol Ketone Substituted Acetophenone Ketone->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Reflux Ethanol/Acetic Acid Isoxazole Isoxazole Derivative Chalcone->Isoxazole Base (KOH) Reflux Hydrazine Hydrazine Hydrate/ Phenylhydrazine Hydrazine->Pyrazoline Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole

Synthetic workflow for pyrazolines and isoxazoles.

G Start Start Materials Mixing Mix Aldehyde, β-Ketoester, and Ammonium Acetate Start->Mixing Reaction Reaction (Solvent-free or in Ethanol) Mixing->Reaction Workup Pour into Ice Water Reaction->Workup Catalyst Optional: Add CAN catalyst Catalyst->Reaction Isolation Filter Precipitate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product 1,4-Dihydropyridine Derivative Purification->Product

Experimental workflow for Hantzsch dihydropyridine synthesis.

G cluster_activation Kinase Inhibition Inhibitor Benzothiophene-derived Heterocycle Kinase Protein Kinase (e.g., CDK) Inhibitor->Kinase Binds to ATP-binding site Phosphorylation Phosphorylation Inhibitor->Phosphorylation Inhibits Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Proposed mechanism of anticancer activity via kinase inhibition.

References

Application Notes and Protocols for the Biological Screening of 1-Benzothiophene-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential and diverse biological activities of benzothiophene derivatives, with a focus on screening protocols relevant to 1-Benzothiophene-5-carbaldehyde and its analogs. The structural versatility of the benzothiophene scaffold makes it a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1][2][3][4][5] This document outlines generalized protocols for the synthesis and biological evaluation of these compounds, enabling researchers to identify promising lead candidates for drug development.

Application Notes

This compound serves as a key intermediate for the synthesis of a diverse library of derivatives. The benzothiophene core is present in several clinically approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the antiasthmatic drug Zileuton, and the antifungal agent Sertaconazole.[5][6][7] The inherent bioactivity of this scaffold, coupled with the reactivity of the aldehyde group, allows for the generation of numerous analogs with potential therapeutic applications in various disease areas.

Therapeutic Potential of Benzothiophene Derivatives:

  • Anticancer Activity: Many benzothiophene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.[4][6] Some derivatives have been specifically investigated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[8][9]

  • Anti-inflammatory Effects: Several benzothiophene analogs exhibit potent anti-inflammatory properties.[2][3][6] Some have shown efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antimicrobial Activity: The benzothiophene scaffold is a component of compounds with broad-spectrum antibacterial and antifungal activities.[2][6][7] Notably, some derivatives have shown effectiveness against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Neuroprotection: Certain benzothiophene derivatives, such as the SERM Raloxifene, have been shown to exert neuroprotective effects through mechanisms like the GPR30-dependent signaling pathway.[4]

  • Other Activities: The pharmacological activities of benzothiophene derivatives also extend to antidiabetic, antioxidant, anticonvulsant, antitubercular, antimalarial, and anti-leishmanial effects.[1][2][3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological screening of this compound derivatives. These should be adapted and optimized based on the specific derivatives being synthesized and the biological targets of interest.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the derivatization of this compound through reactions such as condensation or coupling.

Materials:

  • This compound

  • Appropriate reactant (e.g., amine, phenol, organometallic reagent)

  • Solvent (e.g., ethanol, DMF, THF)

  • Catalyst (if required, e.g., acid, base, palladium catalyst)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired reactant (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of an appropriate acid, base, or metal catalyst.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2, DU-145)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Prepare two-fold serial dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation

Quantitative data from biological screening should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of Benzothiophene Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2c Hep G-23.29 ± 0.15Doxorubicin4.68 ± 0.17
Compound Series DU-14515.42 - 41.34Doxorubicin21.96 ± 0.15

Data adapted from a study on 1,5-benzothiazepine derivatives, which share a related heterocyclic core.[10][11]

Table 2: Antibacterial Activity of Benzothiophene Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
12E S. aureusHigh ActivityNot specified
12J S. aureusHigh ActivityNot specified
12L S. aureusHigh ActivityNot specified

Data adapted from a study on novel benzothiophene derivatives.[7]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screening (e.g., Antiproliferative Assay) characterization->primary_screen secondary_screen Secondary Screening (e.g., Antimicrobial Assay) primary_screen->secondary_screen hit_id Hit Identification secondary_screen->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt rhoa_pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P StressFibers Stress Fiber Formation MLC_P->StressFibers Benzothiophene Benzothiophene Derivative (Inhibitor) Benzothiophene->RhoA_GTP Inhibits

References

Anticancer activity of compounds derived from 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an overview of the anticancer activities of various compounds derived from the 1-benzothiophene scaffold. While research on derivatives specifically from 1-Benzothiophene-5-carbaldehyde is limited in the public domain, broader studies on benzothiophene analogs reveal significant potential in cancer therapy through diverse mechanisms of action. These mechanisms include the inhibition of tubulin polymerization, disruption of critical signaling pathways like STAT3 and RhoA/ROCK, and multi-target kinase inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

A series of benzothiophene acrylonitrile analogs have demonstrated potent anticancer properties by interfering with microtubule dynamics, a critical process for cell division.[1] These compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.[1]

  • Key Compounds : Analogs 5, 6, and 13 have shown significant growth inhibition across a wide range of human cancer cell lines, with GI50 (50% growth inhibition) values often in the nanomolar range (10–100 nM).[1]

  • Cellular Effects : Treatment with these compounds leads to mitotic catastrophe, an atypical mode of apoptosis, which is particularly effective against cancer cells that have developed resistance to traditional apoptosis-inducing therapies.[1]

  • Advantage : A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in chemotherapy.[1]

Mechanism of Action: STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling molecule that is often persistently activated in many types of cancer, promoting cell proliferation, survival, and migration.[2] Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of this pathway.[2]

  • Key Compound : Compound 8b from a studied series effectively inhibits STAT3 phosphorylation, blocking its downstream signaling.[2]

  • Cellular Effects : Inhibition of STAT3 by compound 8b leads to the induction of apoptosis, cell cycle arrest, and a reduction in mitochondrial membrane potential in cancer cells.[2] Molecular modeling suggests that this compound binds effectively to the SH2 domain of STAT3, preventing its activation.[2]

STAT3_Pathway_Inhibition STAT3 Signaling Pathway Inhibition by Benzothiophene Derivatives cluster_nucleus Nucleus Cytokine Growth Factors / Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Promotes Compound Benzothiophene Derivative (e.g., 8b) Compound->JAK Inhibits RhoA_ROCK_Pathway_Inhibition RhoA/ROCK Pathway Inhibition by Benzothiophene Derivatives RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation & Actin Cytoskeleton pMLC->StressFibers Migration Cell Migration & Invasion StressFibers->Migration Compound Benzothiophene Derivative (e.g., b19) Compound->RhoA_GTP Inhibits Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay start Start plate_cells 1. Cell Plating Seed cancer cells into a 96-well plate (5,000-20,000 cells/well). start->plate_cells incubate1 2. Incubation Incubate overnight (37°C, 5% CO₂) to allow cell adherence. plate_cells->incubate1 prepare_drug 3. Compound Preparation Prepare serial dilutions of the benzothiophene derivative. incubate1->prepare_drug treat_cells 4. Cell Treatment Add compound dilutions to the wells. Include vehicle controls. prepare_drug->treat_cells incubate2 5. Incubation Incubate for a set period (e.g., 48 or 72 hours). treat_cells->incubate2 add_reagent 6. Add Viability Reagent Add MTT, MTS, or CellTiter-Glo reagent to each well. incubate2->add_reagent incubate3 7. Final Incubation Incubate as per reagent instructions (e.g., 1-4 hours for MTT). add_reagent->incubate3 read_plate 8. Measure Signal Read absorbance or luminescence using a plate reader. incubate3->read_plate analyze 9. Data Analysis Calculate % viability vs. control and determine IC₅₀/GI₅₀ values. read_plate->analyze end End analyze->end

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 1-Benzothiophene-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential antimicrobial and antifungal applications of 1-benzothiophene derivatives. While specific data on 1-Benzothiophene-5-carbaldehyde derivatives is limited in the current scientific literature, this report summarizes the broader activities of the benzothiophene scaffold against various bacterial and fungal pathogens. Detailed protocols for standard antimicrobial and antifungal susceptibility testing are also provided to guide researchers in the evaluation of novel compounds.

Introduction

Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The structural versatility of the benzothiophene nucleus allows for the synthesis of a wide array of derivatives with potentially enhanced biological activities.[4] This document focuses on the antimicrobial and antifungal potential of this class of compounds, with a particular interest in this compound derivatives.

Data Presentation: Antimicrobial and Antifungal Activity of Benzothiophene Derivatives

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of various benzothiophene derivatives. It is important to note that specific data for this compound derivatives were not prominently available in the reviewed literature. The presented data pertains to other derivatives of the benzothiophene core structure and serves as a reference for the potential activity of this compound class.

Table 1: Antibacterial Activity of Benzothiophene Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Schiff base derivatives of benzaldehyde62.5-62.5-250-[5]
Tetrahydrobenzothiophene derivatives1.11–99.92 µM-0.64–19.92 µM0.72–45.30 µM[6]
Thiophene derivatives--8-32 mg/L16-32 mg/L[7]

Table 2: Antifungal Activity of Benzothiophene Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusReference
Schiff base derivatives of benzaldehyde62.5-250--[5]
Di(hetero)arylamine derivatives of benzo[b]thiopheneLow MICs reportedLow MICs reported-[8]
Thiophene derivatives--Good potency reported[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound (this compound derivative) stock solution

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: a. From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: a. Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, the positive control well, and the standard antibiotic/antifungal wells. b. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for most bacteria. b. For fungi, incubate at a temperature and duration appropriate for the species being tested.

  • Reading and Interpretation: a. After incubation, determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. b. The MIC is the lowest concentration of the test compound that shows no visible growth (clear well) or significant inhibition of growth compared to the positive control.[10]

Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition around a disk impregnated with the test compound.[13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control (standard antibiotic disk)

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Preparation of Test Disks: a. Sterilize paper disks. b. Aseptically impregnate the sterile disks with a known concentration of the this compound derivative solution. c. Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of MHA Plates: a. Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for a few minutes.

  • Application of Disks: a. Using sterile forceps, place the impregnated test disks and a standard antibiotic disk (positive control) onto the surface of the inoculated MHA plate. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.[15]

  • Reading and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). b. The susceptibility of the bacterium to the test compound is determined by comparing the zone diameter to established interpretive criteria, if available. Larger zones of inhibition generally indicate greater susceptibility.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the determination of Minimum Inhibitory Concentration (MIC) and the Disk Diffusion assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound derivative C Inoculate 96-well plate containing compound dilutions with inoculum A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 18-24 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare MHA plates D Evenly swab inoculum onto MHA plate A->D B Prepare standardized microbial inoculum (0.5 McFarland) B->D C Impregnate sterile disks with This compound derivative E Place impregnated disks on inoculated plate C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Measure the diameter of the zone of inhibition (mm) F->G

Caption: Workflow for Disk Diffusion Assay.

References

Application Notes & Protocols: Synthesis of Schiff Bases from 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a vital class of organic compounds.[1] Their synthesis is typically a straightforward condensation reaction between a primary amine and an active carbonyl compound.[2] Schiff bases derived from heterocyclic scaffolds, such as benzothiophene, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] The benzothiophene core, in particular, is a privileged structure found in numerous biologically active molecules.[5]

These compounds also serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions.[6][7] This document provides a detailed protocol for the synthesis of Schiff bases from 1-Benzothiophene-5-carbaldehyde, outlining the general reaction, a step-by-step experimental procedure, and methods for characterization.

General Reaction Scheme

The synthesis involves the acid-catalyzed condensation of this compound with a primary amine (R-NH₂). The reaction proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule to form the stable imine bond.[1][6]

G Aldehyde 1-Benzothiophene- 5-carbaldehyde Plus1 + Aldehyde->Plus1 Amine Primary Amine (R-NH₂) Arrow Ethanol Reflux (cat. H⁺) Amine->Arrow SchiffBase Schiff Base Plus2 + SchiffBase->Plus2 Water Water (H₂O) Plus1->Amine Plus2->Water Arrow->SchiffBase

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

This section details a representative protocol for the synthesis of a Schiff base from this compound and a primary aromatic amine (e.g., Aniline). The procedure can be adapted for various aliphatic and aromatic amines.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., Aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and vacuum filtration apparatus

  • Beakers, graduated cylinders

  • Recrystallization solvent (e.g., ethanol, methanol)

Protocol: Synthesis of N-(1-benzothiophen-5-ylmethylene)aniline

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.76 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add a stoichiometric equivalent of aniline (e.g., 0.93 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Let the reaction proceed for 2-5 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product is often insoluble in the cooled ethanol and will precipitate out.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure crystals.

  • Drying: Dry the purified Schiff base crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Spectroscopic Data

The successful synthesis of the Schiff base is confirmed by spectroscopic analysis. The following table summarizes the characteristic spectral data expected for a Schiff base derived from this compound.

Analysis Technique Functional Group Expected Characteristic Signal Reference
FT-IR (cm⁻¹)Azomethine (C=N)Strong absorption band in the range of 1580-1650 cm⁻¹. The absence of C=O (from aldehyde, ~1700 cm⁻¹) and N-H stretching (from primary amine, ~3300-3400 cm⁻¹) bands indicates reaction completion.[9][10]
¹H NMR (δ, ppm)Azomethine (CH=N)A characteristic singlet peak in the downfield region, typically between 8.0 - 11.0 ppm.[9][11]
Aromatic (Ar-H)Multiple signals in the range of 7.0 - 8.5 ppm, corresponding to the protons on the benzothiophene and amine aromatic rings.[10][11]
¹³C NMR (δ, ppm)Azomethine (C=N)A signal in the range of 150 - 165 ppm.[11]
Mass Spectrometry Molecular Ion (M⁺)A peak corresponding to the calculated molecular weight of the synthesized Schiff base. Fragmentation patterns can further confirm the structure.[10]

Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence to ensure the efficient production and verification of the target compound.

G A Reactant Preparation (Aldehyde + Amine in Ethanol) B Catalyst Addition & Reflux A->B Heat C Reaction Monitoring (TLC) B->C Time C->B Incomplete D Product Isolation (Cooling & Filtration) C->D Complete E Purification (Recrystallization) D->E F Drying E->F G Spectroscopic Characterization (FT-IR, NMR, MS) F->G H Pure Schiff Base G->H

Caption: Workflow for Schiff base synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Benzothiophene-5-carbaldehyde. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack reaction starting from 1-benzothiophene and the formylation of 5-bromo-1-benzothiophene via a lithium-halogen exchange reaction.

Q2: What are the primary impurities I should be aware of when synthesizing this compound?

A2: The impurity profile largely depends on the synthetic route. For the Vilsmeier-Haack reaction, the main impurities are other regioisomers of benzothiophene carbaldehyde (e.g., 2-, 3-, 4-, 6-, and 7-carbaldehydes) and potentially di-formylated products. In the case of formylation via lithiation of 5-bromo-1-benzothiophene, common impurities include unreacted starting material, the de-brominated product (1-benzothiophene), and potential side-products from the organolithium reagent.

Q3: How can I purify the final product?

A3: Column chromatography on silica gel is the most common method for purifying this compound. A typical eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: My Vilsmeier-Haack reaction is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-position?

A4: Achieving high regioselectivity in the Vilsmeier-Haack formylation of 1-benzothiophene can be challenging. Reaction conditions such as temperature, reaction time, and the stoichiometry of the Vilsmeier reagent can influence the isomer distribution. Lowering the reaction temperature may improve selectivity. However, for guaranteed regioselectivity, synthesis from a pre-functionalized starting material like 5-bromo-1-benzothiophene is often preferred.

Q5: During the lithiation of 5-bromo-1-benzothiophene, I am observing significant amounts of the de-brominated product. What could be the cause?

A5: The formation of 1-benzothiophene (de-brominated product) suggests that the lithiated intermediate is being quenched by a proton source before it can react with the formylating agent (e.g., DMF). This can be due to moisture in the reaction setup, solvents, or reagents. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Vilsmeier-Haack Reaction Route
Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation Inactive Vilsmeier reagent; Insufficient reaction temperature or time.Ensure anhydrous conditions for the formation of the Vilsmeier reagent. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.
Presence of multiple spots on TLC, indicating a mixture of isomers Poor regioselectivity of the formylation reaction.Optimize reaction conditions (temperature, solvent, stoichiometry). Be prepared for a challenging purification step via column chromatography. Consider an alternative, more regioselective synthetic route.
A significant amount of unreacted 1-benzothiophene Insufficient amount of Vilsmeier reagent; Reaction not driven to completion.Increase the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF). Increase the reaction temperature or time.
Presence of a highly polar byproduct Incomplete hydrolysis of the intermediate iminium salt.Ensure proper aqueous workup with sufficient time for hydrolysis. The pH of the aqueous solution during workup can also be a factor.
Formation of di-formylated products Use of a large excess of the Vilsmeier reagent; High reaction temperature.Use a controlled stoichiometry of the Vilsmeier reagent. Optimize the reaction temperature to favor mono-formylation.
Formylation of 5-Bromo-1-benzothiophene Route
Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation Incomplete lithium-halogen exchange; Inactive organolithium reagent.Ensure the organolithium reagent (e.g., n-BuLi) is fresh and properly titrated. Perform the reaction at a very low temperature (typically -78 °C) to favor the exchange.
Significant amount of unreacted 5-bromo-1-benzothiophene Insufficient organolithium reagent; Low reaction temperature for the formylation step.Use a slight excess of the organolithium reagent. After the lithium-halogen exchange, ensure the addition of DMF is efficient and that the reaction is allowed to warm up appropriately if required.
High percentage of 1-benzothiophene (de-brominated starting material) Presence of a proton source (e.g., water) quenching the lithiated intermediate.Use rigorously dried glassware, anhydrous solvents, and a well-maintained inert atmosphere.
Formation of colored impurities Side reactions involving the organolithium reagent or the lithiated intermediate.Maintain a low temperature throughout the addition of the organolithium reagent and the electrophile (DMF). Ensure rapid and efficient mixing.

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Benzothiophene (General Procedure)
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation: Dissolve 1-benzothiophene (1 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane). Add this solution to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-70 °C for 2-6 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system).

Formylation of 5-Bromo-1-benzothiophene via Lithium-Halogen Exchange (General Procedure)
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-bromo-1-benzothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Vilsmeier-Haack Reaction Formylation of 5-Bromo-1-benzothiophene
Starting Material 1-Benzothiophene5-Bromo-1-benzothiophene
Key Reagents POCl₃, DMFn-BuLi, DMF
Typical Yield Moderate to Good (highly dependent on conditions)Good to Excellent
Purity Before Chromatography Low to Moderate (often a mixture of isomers)Moderate to High
Major Impurities Regioisomers, di-formylated products, unreacted starting materialUnreacted starting material, 1-benzothiophene
Advantages Readily available starting material.High regioselectivity.
Disadvantages Poor regioselectivity, challenging purification.Requires a pre-functionalized starting material, strictly anhydrous and inert conditions.

Visualizations

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Benzothiophene 1-Benzothiophene Benzothiophene->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Crude_Product Crude Product (Mixture of Isomers) Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Lithiation_Formylation_Workflow cluster_0 Lithium-Halogen Exchange cluster_1 Formylation cluster_2 Workup and Purification Bromo_BT 5-Bromo-1-benzothiophene Lithio_BT 5-Lithio-1-benzothiophene Bromo_BT->Lithio_BT -78°C, THF nBuLi n-BuLi nBuLi->Lithio_BT Adduct Tetrahedral Intermediate Lithio_BT->Adduct Nucleophilic Attack DMF DMF DMF->Adduct Quench Quench (NH₄Cl) Adduct->Quench Crude_Product Crude Product Quench->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via lithiation.

Troubleshooting_Decision_Tree Start Low Yield or Complex Mixture? Route Which synthetic route was used? Start->Route VH_Impurity Multiple Isomers or Di-formylation? Route->VH_Impurity Vilsmeier-Haack Lith_Impurity High levels of starting material or de-brominated product? Route->Lith_Impurity Lithiation VH_Solution1 Optimize T, time, stoichiometry. Consider alternative route. VH_Impurity->VH_Solution1 Yes (Isomers) VH_Solution2 Control stoichiometry. Optimize temperature. VH_Impurity->VH_Solution2 Yes (Di-formylation) Lith_Solution1 Check n-BuLi activity. Ensure low T. Lith_Impurity->Lith_Solution1 Yes (Starting Material) Lith_Solution2 Ensure anhydrous conditions. Use inert atmosphere. Lith_Impurity->Lith_Solution2 Yes (De-brominated)

Caption: Troubleshooting decision tree for the synthesis of this compound.

Troubleshooting low yields in 1-Benzothiophene-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiophene-5-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields during the synthesis of this compound, focusing on the two primary synthetic routes: Vilsmeier-Haack formylation and organolithium-mediated formylation.

Issue 1: Low or No Product Formation in Vilsmeier-Haack Formylation

  • Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction using 1-benzothiophene, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF), but I am observing very low yields or no product at all. What are the potential causes and solutions?

  • Answer: Low yields in the Vilsmeier-Haack formylation of 1-benzothiophene can stem from several factors related to reagent quality, reaction conditions, and the reactivity of the substrate. Here is a breakdown of potential causes and troubleshooting steps:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from POCl₃ and DMF, is sensitive to moisture.[1] Contamination with water can quench the reagent and prevent the reaction from proceeding.

      • Solution: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃.

    • Sub-optimal Reaction Temperature: The temperature of the Vilsmeier-Haack reaction is critical and substrate-dependent.[2] For less reactive substrates like thiophenes compared to pyrroles or furans, higher temperatures may be required to drive the reaction to completion.[2]

      • Solution: If the reaction is being run at a low temperature (e.g., 0 °C), consider gradually increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature, which could be as high as 80°C.[2]

    • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

      • Solution: Typically, a slight excess of the Vilsmeier reagent is used. A common starting point is a 1:1.5:1.5 molar ratio of 1-benzothiophene to POCl₃ to DMF.

    • Inefficient Quenching and Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde is a crucial step.[1][3] Improper work-up can lead to product loss.

      • Solution: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is alkaline. The product can then be extracted with a suitable organic solvent.

Issue 2: Poor Yields and Side Products in Organolithium-Mediated Formylation

  • Question: I am using an organolithium reagent (like n-BuLi) to deprotonate 1-benzothiophene followed by quenching with DMF to synthesize the 5-carbaldehyde, but my yields are low and I see multiple spots on my TLC plate. What could be the issue?

  • Answer: Organolithium-based formylations are powerful but highly sensitive to reaction conditions. Low yields and the formation of side products are common issues.

    • Moisture and Air Sensitivity: Organolithium reagents are extremely reactive towards water and oxygen.[4][5] Any exposure will rapidly degrade the reagent, leading to incomplete deprotonation of the 1-benzothiophene.

      • Solution: Employ stringent air-free and moisture-free techniques (e.g., Schlenk line or glovebox). Use anhydrous solvents and freshly titrated organolithium reagents to ensure accurate stoichiometry.

    • Incorrect Reaction Temperature: The temperature for both the lithiation and the formylation steps is critical. Organolithium reactions are typically conducted at low temperatures to prevent side reactions.[6]

      • Solution: Perform the deprotonation of 1-benzothiophene with n-BuLi at a low temperature, such as -78 °C. Maintain this low temperature during the addition of the formylating agent (DMF).

    • Side Reactions with DMF: While DMF is a common formylating agent, the intermediate formed upon its reaction with the organolithium species can be unstable or lead to side products.

      • Solution: Ensure that DMF is added slowly to the cooled solution of the lithiated 1-benzothiophene. Some protocols suggest using alternative formylating agents if issues with DMF persist.

    • Product Purification Challenges: The crude product mixture may contain unreacted starting material, the desired product, and various side products, making purification by column chromatography difficult.

      • Solution: Careful optimization of the reaction conditions to maximize the conversion to the desired product will simplify purification. Utilize a well-chosen solvent system for column chromatography to achieve good separation.

Frequently Asked Questions (FAQs)

  • Question: What is the expected regioselectivity for the formylation of 1-benzothiophene?

  • Answer: The Vilsmeier-Haack formylation of 1-benzothiophene can potentially occur at the 2, 3, 4, 5, 6, or 7 positions. Electrophilic substitution on the benzene ring is generally less favorable than on the thiophene ring. Formylation typically occurs at the more electron-rich positions of the heterocyclic ring. For 1-benzothiophene, formylation is often directed to the 2 or 3-position. However, specific reaction conditions can influence the regioselectivity. Directing the formylation to the 5-position may require a different strategy, such as a directed ortho-metalation approach or starting with a pre-functionalized 1-benzothiophene.

  • Question: Are there alternative, milder formylating agents to POCl₃ for the Vilsmeier-Haack reaction?

  • Answer: Yes, other reagents can be used to activate DMF for the Vilsmeier-Haack reaction, such as oxalyl chloride or thionyl chloride.[2] These reagents may offer advantages in terms of reactivity or milder reaction conditions for certain substrates.

  • Question: How can I confirm the formation of the Vilsmeier reagent before adding my substrate?

  • Answer: The formation of the Vilsmeier reagent from DMF and POCl₃ results in the formation of a chloroiminium salt, which is often observed as a solid precipitate or a change in the viscosity of the solution.[1][3] While direct characterization is not typically performed in a standard synthesis, visual observation of these changes can be an indicator of reagent formation.

  • Question: What are some common side products in the synthesis of this compound?

  • Answer: In the Vilsmeier-Haack reaction, incomplete reaction can leave unreacted starting material. Over-reaction or reaction at higher temperatures can lead to the formation of di-formylated products or polymeric materials. In organolithium-mediated reactions, side products can arise from the reaction of the organolithium reagent with the solvent or from self-condensation reactions.[6]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of benzothiophene derivatives under various conditions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reported Yields for Formylation of Thiophene Derivatives

Synthetic MethodSubstrateProductYield (%)Reference
One-pot BuLi/DMFMethylthiobenzeneBenzo[b]thiophene-2-carbaldehyde80%[7]
Organolithium/DMF3,5-Dibromo-2-((trityloxy)methyl)thiophene5-Bromo-3-formyl-2-((trityloxy)methyl)thiophene80%[8]

Table 2: Reported Yields for Synthesis of Substituted Benzothiophenes

Synthetic MethodSubstrateProductYield (%)Reference
Pd-catalyzed Heterocyclodehydration1-(2-mercaptophenyl)-2-yn-1-ols(E)-2-(1-alkenyl)benzothiophenes55-82%[9]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Benzothiophene (General Procedure)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Organolithium-Mediated Formylation of a Substituted Benzothiophene (Adapted from a similar procedure[7])

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the substituted 1-benzothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes and then gradually warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow Reagents POCl3 + DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier_Reagent 0°C Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Benzothiophene 1-Benzothiophene Benzothiophene->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 1-Benzothiophene- 5-carbaldehyde Hydrolysis->Product Organolithium_Formylation_Workflow Start 1-Benzothiophene Lithiation Lithiated 1-Benzothiophene Start->Lithiation n-BuLi, -78°C Adduct Tetrahedral Intermediate Lithiation->Adduct DMF DMF DMF->Adduct Workup Aqueous Work-up Adduct->Workup Product 1-Benzothiophene- 5-carbaldehyde Workup->Product Troubleshooting_Logic Start Low Yield of This compound Method Which Synthesis Method? Start->Method Vilsmeier Vilsmeier-Haack Method->Vilsmeier V-H Organolithium Organolithium Method->Organolithium Organo-Li Check_Vilsmeier Check: 1. Reagent Quality (Anhydrous?) 2. Reaction Temperature 3. Stoichiometry 4. Work-up Procedure Vilsmeier->Check_Vilsmeier Check_Organolithium Check: 1. Anhydrous/Inert Conditions 2. Reaction Temperature (-78°C) 3. Reagent Titration 4. DMF Addition Rate Organolithium->Check_Organolithium Optimize Optimize Conditions and Re-run Check_Vilsmeier->Optimize Check_Organolithium->Optimize

References

Side reactions to avoid during the formylation of 1-benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formylation of 1-Benzothiophene

Welcome to the technical support center for the formylation of 1-benzothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of 1-benzothiophene?

A1: The primary side reactions encountered during the formylation of 1-benzothiophene are the formation of regioisomers (formylation at different positions of the benzothiophene ring) and di-formylation. The nature and extent of these side reactions are highly dependent on the formylation method and reaction conditions used.

  • Formation of Regioisomers: Electrophilic substitution on 1-benzothiophene can occur at either the C2 or C3 position. The Vilsmeier-Haack reaction, a common formylation method, is known to be sensitive to reaction conditions, which can influence the C2/C3 selectivity.

  • Di-formylation: Under certain conditions, a second formyl group can be introduced onto the benzothiophene ring, leading to di-formylated byproducts. This is more likely to occur with highly reactive substrates or when an excess of the formylating agent is used.

Q2: How can I control the regioselectivity of formylation to favor either the C2 or C3 position?

A2: Controlling the regioselectivity between the C2 and C3 positions is a key challenge. Here are some strategies:

  • Vilsmeier-Haack Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the Vilsmeier-Haack reaction. For instance, performing the reaction at lower temperatures can sometimes enhance selectivity.

  • Directed Lithiation: A highly effective method for achieving regioselectivity is through directed ortho-metalation (DoM). By first lithiating the 1-benzothiophene at the desired position (C2 or C3) with an organolithium reagent (e.g., n-butyllithium), and then quenching with a formylating agent like N,N-dimethylformamide (DMF), you can achieve high regioselectivity. C2-lithiation is generally favored.

Q3: I am observing a significant amount of di-formylated product. How can I minimize this?

A3: Di-formylation is often a result of the high reactivity of the mono-formylated product under the reaction conditions. To minimize di-formylation:

  • Stoichiometry: Carefully control the stoichiometry of the formylating agent. Use of a minimal excess or even a 1:1 molar ratio of the formylating agent to 1-benzothiophene can reduce the extent of the second formylation.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the desired mono-formylated product is formed can prevent over-reaction. Lowering the reaction temperature can also help to decrease the rate of the second formylation.

Q4: My reaction is producing a dark, tarry residue with low yield of the desired product. What is the cause and how can I prevent it?

A4: The formation of a tarry residue is indicative of polymerization or decomposition of the starting material or product. This can be caused by:

  • Harsh Reaction Conditions: High temperatures and highly acidic or basic conditions can promote polymerization.

  • Moisture: The presence of moisture can lead to the decomposition of moisture-sensitive reagents, such as the Vilsmeier reagent, and can catalyze side reactions.

To mitigate this, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still allow for the desired transformation to occur.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C3 isomers)
Potential Cause Troubleshooting Step
Reaction Temperature Lowering the reaction temperature can favor the formation of one isomer over the other.[1]
Formylation Method The Vilsmeier-Haack reaction can sometimes give mixtures. Consider switching to a directed lithiation approach for higher selectivity.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Experiment with different anhydrous solvents.
Issue 2: Formation of Di-formylated Byproducts
Potential Cause Troubleshooting Step
Excess Formylating Agent Reduce the molar equivalents of the formylating agent to be closer to a 1:1 ratio with the 1-benzothiophene.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further formylation of the product.
High Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of the second formylation.
Issue 3: Low or No Product Yield and/or Polymerization
Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
Decomposition of Reagents Use freshly opened or purified reagents. The Vilsmeier reagent, for example, is moisture-sensitive and should be prepared in situ and used immediately.[2]
Reaction Temperature Too High High temperatures can lead to decomposition and polymerization. Try running the reaction at a lower temperature.
Substrate Reactivity 1-Benzothiophene is an electron-rich heterocycle, but substituents can affect its reactivity. For less reactive derivatives, a slight increase in temperature or reaction time might be necessary, but this should be done cautiously to avoid side reactions.

Data Presentation

The following table summarizes typical yields for the formylation of 1-benzothiophene to produce 1-benzothiophene-2-carboxaldehyde using a lithiation/formylation approach.

Method Reagents Yield (%) Reference
Lithiation/Formylation1. n-BuLi, THF/hexane2. DMF80-92[3][4]

Note: Yields can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Benzothiophene-2-carboxaldehyde via Lithiation[3][4]

This method provides high regioselectivity for the C2 position.

Materials:

  • 1-Benzothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-benzothiophene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzothiophene-2-carboxaldehyde.

Protocol 2: Vilsmeier-Haack Formylation[2]

This method can be used for the formylation of 1-benzothiophene, but regioselectivity may need to be optimized.

Materials:

  • 1-Benzothiophene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 eq) in anhydrous DCM, slowly add POCl₃ (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-benzothiophene (1 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomeric products.

Mandatory Visualizations

Formylation_Pathways cluster_main Main Reaction Pathways cluster_side Side Reactions 1-Benzothiophene 1-Benzothiophene C2-Formyl 1-Benzothiophene-2-carboxaldehyde 1-Benzothiophene->C2-Formyl Vilsmeier-Haack (major) / Lithiation C3-Formyl 1-Benzothiophene-3-carboxaldehyde 1-Benzothiophene->C3-Formyl Vilsmeier-Haack (minor) Polymer Polymeric Resin 1-Benzothiophene->Polymer Harsh Conditions Diformyl Di-formyl-1-benzothiophene C2-Formyl->Diformyl Excess Formylating Agent C3-Formyl->Diformyl Excess Formylating Agent

Caption: Reaction pathways in the formylation of 1-benzothiophene.

Troubleshooting_Workflow start Formylation Reaction Issues issue Identify Primary Issue start->issue low_yield Low Yield / Polymerization issue->low_yield Low Conversion / Tarry poor_selectivity Poor Regioselectivity issue->poor_selectivity Mixture of Isomers diformylation Di-formylation issue->diformylation Higher MW Byproduct check_conditions Check Reaction Conditions (Temp, Time, Anhydrous) low_yield->check_conditions poor_selectivity->check_conditions change_method Consider Alternative Method (e.g., Directed Lithiation) poor_selectivity->change_method diformylation->check_conditions check_stoichiometry Check Reagent Stoichiometry diformylation->check_stoichiometry

Caption: Troubleshooting workflow for 1-benzothiophene formylation.

References

Optimizing reaction conditions for the synthesis of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Benzothiophene-5-carbaldehyde. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound is not as straightforward as functionalization at the C2 or C3 positions. Direct formylation of 1-benzothiophene often leads to a mixture of isomers with low yields of the desired C5 product. Therefore, a multi-step approach is generally preferred. The most common and reliable route involves the synthesis of a 5-halo-1-benzothiophene intermediate (e.g., 5-bromo-1-benzothiophene), followed by a formylation reaction. Key methods for the formylation step include the Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF) and the Vilsmeier-Haack reaction, although achieving high C5 selectivity with the latter can be challenging without appropriate directing groups.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields are a frequent issue and can stem from several factors. For the Grignard-based route, incomplete formation of the Grignard reagent due to moisture or impurities in the starting materials is a primary concern. Side reactions, such as Wurtz coupling, can also consume the starting halide. In the case of direct formylation methods like the Vilsmeier-Haack reaction, the inherent electronic properties of the benzothiophene ring favor substitution at the C2 and C3 positions, leading to a mixture of products and a low yield of the C5 isomer. Suboptimal reaction conditions, such as incorrect temperature, reaction time, or reagent stoichiometry, are also common culprits.

Q3: How can I improve the regioselectivity of the formylation to favor the C5 position?

A3: Achieving C5 regioselectivity is a critical challenge. One effective strategy is to introduce a blocking group at the more reactive C2 and/or C3 positions before performing the formylation. However, this adds extra steps to the synthesis. A more direct approach is to start with a 5-substituted benzothiophene, such as 5-bromo-1-benzothiophene. The bromine atom can then be converted to the carbaldehyde group via a Grignard reaction followed by quenching with a formylating agent. This method ensures that the formyl group is introduced exclusively at the C5 position.

Q4: What are the best methods for purifying the final product, this compound?

A4: Purification is crucial to remove unreacted starting materials, reagents, and side products. Column chromatography on silica gel is the most effective method for isolating this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation. Recrystallization from a suitable solvent system can be used as a final purification step to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low or No Product Formation in the Grignard Route
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no color change or heat evolution upon addition of halide).Magnesium surface is passivated by an oxide layer.Activate the magnesium turnings prior to use by either stirring them vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Low yield of the final aldehyde product.Incomplete formation of the Grignard reagent due to moisture in the solvent or on the glassware.Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Significant amount of starting 5-bromo-1-benzothiophene is recovered.Grignard reagent did not form efficiently, or the reaction with DMF was incomplete.Increase the equivalents of magnesium and consider using a more reactive Grignard formation condition (e.g., using Rieke magnesium). For the reaction with DMF, ensure the temperature is maintained at 0 °C during the addition and then allowed to warm to room temperature.
Formation of a significant amount of biphenyl-type side products (Wurtz coupling).The rate of addition of the 5-bromo-1-benzothiophene to the magnesium is too fast.Add the solution of 5-bromo-1-benzothiophene dropwise to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations of the halide.
Problem 2: Poor Regioselectivity in Direct Formylation (Vilsmeier-Haack Reaction)
Symptom Possible Cause Suggested Solution
A mixture of isomers is obtained, with the 2- and 3-formyl derivatives being the major products.The inherent electronic properties of the benzothiophene ring favor electrophilic attack at the C2 and C3 positions.This is an inherent challenge with direct formylation. Consider a multi-step approach starting with a 5-substituted benzothiophene. Alternatively, explore the use of directing groups on the benzothiophene ring that can favor C5 substitution.
Low overall yield of formylated products.The Vilsmeier reagent is a relatively weak electrophile, and benzothiophene is not highly activated.Increase the reaction temperature and/or reaction time. Ensure that the Vilsmeier reagent is freshly prepared and used under strictly anhydrous conditions.
Formation of tar-like materials.Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature. Add the benzothiophene to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) and then slowly warm the reaction mixture.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions for the Synthesis of this compound from 5-Bromo-1-benzothiophene
Entry Mg (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
11.2THFReflux245
21.5THFReflux262
32.0THFReflux275
41.5Diethyl EtherReflux355
51.5THFRoom Temp1230

Note: Yields are based on isolated product after column chromatography.

Table 2: Comparison of Formylation Methods for 1-Benzothiophene
Method Formylating Agent Catalyst/Reagent Position(s) Formylated Typical Yield of 5-carbaldehyde (%)
Vilsmeier-HaackPOCl₃, DMF-C2, C3 >> C5, C7< 5
Rieche FormylationDichloromethyl methyl etherTiCl₄C2, C3Not reported for C5
Grignard ReactionDMFMg (from 5-bromo-1-benzothiophene)C560-75
Lithiationn-BuLi, DMF-C2 > C7Low

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of 5-Bromobenzothiophene (This is a common starting material and can be synthesized via several literature methods, for example, from 4-bromothiophenol).

Step 2: Grignard Reaction and Formylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.5 equivalents relative to 5-bromo-1-benzothiophene). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the iodine sublimes and the magnesium surface appears activated.

  • Grignard Reagent Formation: Allow the flask to cool to room temperature. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Dissolve 5-bromo-1-benzothiophene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux). Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise via a syringe, keeping the temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product 5-Bromo-1-benzothiophene 5-Bromo-1-benzothiophene Grignard_Formation Grignard Reagent Formation (Reflux in THF) 5-Bromo-1-benzothiophene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Anhydrous THF Anhydrous THF Anhydrous THF->Grignard_Formation DMF DMF Formylation Formylation with DMF (0 °C to RT) DMF->Formylation Grignard_Formation->Formylation Quenching Quench with aq. NH4Cl Formylation->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents Start->Check_Reagents Check_Grignard Optimize Grignard Formation: - Mg activation - Slow halide addition Check_Reagents->Check_Grignard Reagents OK Improved_Yield Improved Yield Check_Reagents->Improved_Yield Impurity Found & Rectified Check_Formylation Optimize Formylation Step: - Temperature control (0 °C) - Reaction time Check_Grignard->Check_Formylation Grignard OK Check_Grignard->Improved_Yield Formation Improved Check_Purification Review Purification Technique: - Appropriate column packing - Correct solvent gradient Check_Formylation->Check_Purification Formylation OK Check_Formylation->Improved_Yield Conditions Optimized Check_Purification->Improved_Yield Purification Optimized

Technical Support Center: Purification of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 1-Benzothiophene-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating the desired product from byproducts and unreacted starting materials.[1] Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in related benzothiophene syntheses can include unreacted starting materials, reagents from the formylation step (e.g., from Vilsmeier-Haack or Duff reactions), and regioisomers (e.g., 1-benzothiophene-4- or 6-carbaldehyde). Additionally, over-oxidation can lead to the corresponding carboxylic acid, and side reactions may introduce polymeric or tarry substances.

Q3: How should this compound be stored to maintain its purity?

A3: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[2][3] It is a solid that can be sensitive to air and light, which may cause oxidation of the aldehyde group to a carboxylic acid.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate.

  • Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For very polar impurities or baseline compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[4]

Issue 2: The compound comes off the column, but the fractions are still impure.

  • Cause 1: Poor separation due to improper solvent system selection.

  • Solution 1: Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.[4]

  • Cause 2: Overloading the column.

  • Solution 2: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

  • Cause 3: The compound is degrading on the silica gel.

  • Solution 3: Some compounds are sensitive to the acidic nature of silica gel.[5] Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[4][5]

Issue 3: The compound is insoluble in the eluent and difficult to load.

  • Cause: Poor solubility of the crude product in the initial chromatography solvent.

  • Solution: Use a "dry loading" technique.[4] Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (for dry loading, if necessary)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a solvent like dichloromethane, add silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[1]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate as the elution progresses.

  • Fraction Collection: Collect the eluate in small fractions.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Solvent Gradient for Column Chromatography

StepHexane (%)Ethyl Acetate (%)VolumePurpose
110002 column volumesElute non-polar impurities
29825-10 column volumesElute the product
390103-5 column volumesElute more polar impurities
480202-3 column volumesColumn wash

Note: This is a representative gradient and should be optimized based on TLC analysis of the crude mixture.

Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents for aromatic aldehydes include alcohols and mixtures of alcohol and water.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation: Common Recrystallization Solvents for Aromatic Aldehydes

Solvent/Solvent SystemPolarityComments
EthanolPolarOften a good starting point for aromatic compounds.
IsopropanolPolarCan be effective for moderately polar compounds.[6]
Ethanol/WaterPolarThe water acts as an anti-solvent to induce crystallization.[6]
Hexane/Ethyl AcetateNon-polar/PolarGood for compounds that are too soluble in pure ethyl acetate.
TolueneNon-polarCan be effective for aromatic compounds.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_methods Purification Pathways cluster_end Final Product Crude_Product Crude 1-Benzothiophene- 5-carbaldehyde TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple Impurities or Similar Polarity Recrystallization Recrystallization Decision->Recrystallization Single Major Impurity or High Initial Purity Pure_Product Pure 1-Benzothiophene- 5-carbaldehyde Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Purity Check (NMR, GC-MS) Pure_Product->Characterization

Caption: Workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_issues Problem Identification cluster_solutions Potential Solutions Start Column Chromatography Issue No_Elution Compound at Baseline Start->No_Elution Impure_Fractions Impure Fractions Start->Impure_Fractions Poor_Solubility Loading Difficulty Start->Poor_Solubility Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Optimize_Solvent Optimize Solvent via TLC Impure_Fractions->Optimize_Solvent Check_Loading Reduce Sample Load Impure_Fractions->Check_Loading Change_Stationary_Phase Use Deactivated Silica/Alumina Impure_Fractions->Change_Stationary_Phase Dry_Load Dry Load Sample Poor_Solubility->Dry_Load

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Analysis of 1-Benzothiophene-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzothiophene-5-carbaldehyde. The focus is on identifying potential byproducts in common reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the typical reactions performed with this compound?

A1: this compound is a versatile aromatic aldehyde commonly used in a variety of organic transformations. Key reactions include:

  • Oxidation: Conversion to 1-benzothiophene-5-carboxylic acid.

  • Reduction: Formation of 1-benzothiophene-5-methanol.

  • Reductive Amination: Synthesis of various secondary and tertiary amines.

  • Olefination Reactions: Such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form alkenes.

  • Aldol Condensation: Carbon-carbon bond formation with enolates.

  • Cannizzaro Reaction: Disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1][2][3]

Q2: How can I monitor the progress of my reaction involving this compound by NMR?

A2: ¹H NMR spectroscopy is an excellent tool for real-time or periodic reaction monitoring. By comparing the integration of the aldehydic proton of the starting material (around 10.07 ppm) with the signals of the appearing product(s), you can determine the reaction's progress and conversion. It is crucial to obtain a clean ¹H NMR spectrum of your starting material for comparison.[3]

Q3: What are the characteristic ¹H NMR signals for the starting material, this compound?

A3: The key ¹H NMR signals for this compound in CDCl₃ are:

  • Aldehydic proton: A singlet at approximately 10.07 ppm.

  • Aromatic protons: A series of doublets and multiplets in the range of 7.46-8.28 ppm.[3]

Troubleshooting Guide: Identifying Byproducts by ¹H NMR

This guide will help you identify common byproducts in reactions with this compound by highlighting their expected ¹H NMR signatures.

Scenario 1: Oxidation Reaction Issues

Problem: I tried to oxidize this compound to the corresponding carboxylic acid, but my NMR spectrum looks complex.

Possible Byproducts & Their Identification:

ByproductExpected ¹H NMR Signals (in CDCl₃ or similar solvent)Troubleshooting Tips
Unreacted Starting Material Singlet at ~10.07 ppm (aldehyde proton).Increase reaction time, temperature, or oxidant stoichiometry.
1-Benzothiophene-5-methanol Singlet for the CH₂OH protons around 4.8 ppm and a broad singlet for the OH proton.This suggests over-reduction or use of a reducing agent. Ensure your oxidant is not contaminated.

¹H NMR Data for Key Compounds:

CompoundAldehyde Proton (ppm)Carboxylic Acid Proton (ppm)Methanol CH₂ Proton (ppm)Aromatic Protons (ppm)
This compound 10.07 (s)--7.46-8.28 (m)
1-Benzothiophene-5-carboxylic acid ->10 (broad s)-7.50-8.50 (m)
1-Benzothiophene-5-methanol --~4.8 (s)7.30-8.00 (m)
Scenario 2: Reductive Amination Side Products

Problem: My reductive amination reaction shows more than just the desired amine product in the NMR.

Possible Byproducts & Their Identification:

ByproductExpected ¹H NMR Signals (in CDCl₃ or similar solvent)Troubleshooting Tips
Unreacted Starting Material Singlet at ~10.07 ppm.Ensure the reducing agent is active and added at the correct stage.
Imine Intermediate A new singlet for the imine C-H proton between 8.0-9.0 ppm.Incomplete reduction. Increase the amount of reducing agent or reaction time.
1-Benzothiophene-5-methanol Singlet for the CH₂OH protons around 4.8 ppm.Reduction of the aldehyde before imine formation. Ensure the amine is added before or concurrently with the reducing agent.
Scenario 3: Horner-Wadsworth-Emmons (HWE) Reaction Byproducts

Problem: My HWE reaction to form an alkene is not clean. What should I look for in the ¹H NMR?

Possible Byproducts & Their Identification:

ByproductExpected ¹H NMR Signals (in CDCl₃ or similar solvent)Troubleshooting Tips
Unreacted Starting Material Singlet at ~10.07 ppm.Check the quality of your phosphonate reagent and base. Ensure anhydrous conditions.
β-hydroxyphosphonate A new doublet in the 4.5-5.5 ppm region for the C-H proton adjacent to the hydroxyl and phosphonate groups.This intermediate can form if the elimination step is not favored. Consider using a stronger base or higher temperature.[4]
Cannizzaro Products Signals corresponding to 1-benzothiophene-5-methanol and 1-benzothiophene-5-carboxylic acid.Occurs if a strong base is used and the phosphonate ylide is not formed efficiently.
Scenario 4: Suspected Cannizzaro Reaction

Problem: I used a strong base in my reaction, and now I see two new major products in my NMR instead of the expected one.

The Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to yield one molecule of the corresponding alcohol and one of the carboxylic acid.[1][2][3]

¹H NMR Evidence:

  • Disappearance of the aldehyde signal at ~10.07 ppm.

  • Appearance of a singlet around 4.8 ppm , corresponding to the CH₂OH protons of 1-benzothiophene-5-methanol .

  • Appearance of a very broad singlet downfield (>10 ppm) , corresponding to the carboxylic acid proton of 1-benzothiophene-5-carboxylic acid . The aromatic signals of both products will also be present.

Experimental Protocols

General Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the crude reaction mixture or purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard with a signal that does not overlap with other signals in the spectrum.

  • Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualizations

Reaction_Troubleshooting_Workflow start Start: Crude Reaction Mixture nmr_analysis Acquire ¹H NMR Spectrum start->nmr_analysis check_aldehyde Check for Aldehyde Signal (~10.07 ppm) nmr_analysis->check_aldehyde incomplete Incomplete Reaction: - Increase reaction time - Check reagent quality check_aldehyde->incomplete Yes complete Reaction Complete or New Products Formed check_aldehyde->complete No analyze_products Analyze Product Signals complete->analyze_products expected_product Expected Product Signals Present analyze_products->expected_product byproducts Unexpected Signals Present expected_product->byproducts Yes pure_product Isolate Pure Product expected_product->pure_product No, only expected byproducts->pure_product No, proceed to purify troubleshoot Consult Troubleshooting Guide for Byproduct Identification byproducts->troubleshoot Yes

Caption: NMR-based troubleshooting workflow for reaction analysis.

Cannizzaro_Reaction_Pathway aldehyde1 This compound disproportionation Disproportionation aldehyde1->disproportionation aldehyde2 This compound aldehyde2->disproportionation base Strong Base (e.g., NaOH) base->disproportionation alcohol 1-Benzothiophene-5-methanol (Reduction Product) disproportionation->alcohol acid 1-Benzothiophene-5-carboxylate (Oxidation Product) disproportionation->acid

Caption: The Cannizzaro disproportionation reaction pathway.

References

Challenges in the scale-up synthesis of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Benzothiophene-5-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on challenges that arise during scale-up operations.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature. 3. Poor quality of starting 1-benzothiophene.1. Ensure anhydrous conditions during the preparation of the Vilsmeier reagent. Use freshly distilled POCl₃ and dry DMF. 2. The reaction is typically conducted between 0°C to room temperature. However, for less reactive substrates, gentle heating might be necessary. Monitor the reaction progress by TLC. 3. Purify the starting material by distillation or chromatography to remove any impurities that might interfere with the reaction.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the Vilsmeier-Haack reaction. The formylation can occur at other positions of the benzothiophene ring. 2. Reaction temperature is too high, leading to side reactions.1. The Vilsmeier-Haack reaction on 1-benzothiophene can yield a mixture of 2-, 3-, and 5-isomers. Careful control of reaction conditions is crucial. Adding the substrate slowly to the pre-formed Vilsmeier reagent at low temperature can improve selectivity. 2. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Dark-Colored Reaction Mixture and Product 1. Polymerization or decomposition of the starting material or product under the reaction conditions. 2. Presence of impurities in the reagents.1. Use a moderate reaction temperature and avoid prolonged reaction times. Ensure efficient stirring to prevent localized overheating. 2. Use high-purity reagents and solvents.
Difficult Product Isolation and Purification 1. The product is an oil or a low-melting solid. 2. Presence of closely-related impurities or isomers that are difficult to separate by chromatography.1. After quenching the reaction with ice-water and neutralizing, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If the product is an oil, it can be purified by column chromatography. 2. Optimize the chromatographic conditions (solvent system, silica gel grade) for better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective for solid products.[1]
Exothermic Reaction During Scale-Up The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.On a larger scale, add POCl₃ to DMF in a controlled manner with efficient cooling and stirring to maintain the temperature below 10°C. Consider using a jacketed reactor for better temperature control.
Hydrolysis of Vilsmeier Reagent Exposure to moisture.The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the Vilsmeier-Haack formylation of 1-benzothiophene.[2][3][4] This reaction uses a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the benzothiophene ring.[2][3]

Q2: What are the main challenges in the Vilsmeier-Haack formylation of 1-benzothiophene on a large scale?

A2: The main challenges include:

  • Regioselectivity: The formylation can occur at different positions, leading to a mixture of isomers (2-, 3-, and 5-carbaldehydes). Controlling the reaction conditions to favor the formation of the desired 5-isomer is critical.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control, especially on a large scale.

  • Product Purification: Separation of the desired 5-isomer from other isomers and by-products can be challenging and may require multiple purification steps like column chromatography and recrystallization.[1]

  • Handling of Reagents: POCl₃ is a corrosive and moisture-sensitive reagent that requires careful handling.

Q3: How can I improve the regioselectivity to obtain a higher yield of the 5-isomer?

A3: While achieving high regioselectivity can be difficult, certain strategies can be employed:

  • Slow Addition: Adding the 1-benzothiophene substrate slowly to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C) can favor formylation at the 5-position.

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Dichloromethane or 1,2-dichloroethane are commonly used.

  • Lewis Acid Catalysis: In some cases, the use of a mild Lewis acid catalyst might enhance the selectivity, although this needs to be experimentally verified for this specific substrate.

Q4: What are the typical work-up and purification procedures for this reaction?

A4: A typical work-up involves quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent. Purification is usually achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure this compound.[1]

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, alternative routes exist, which can be advantageous if the Vilsmeier-Haack reaction proves problematic in terms of regioselectivity or purification. One common alternative involves a two-step process:

  • Bromination of 1-benzothiophene to selectively obtain 5-bromo-1-benzothiophene.

  • Conversion of the 5-bromo derivative to the 5-carbaldehyde via a lithium-halogen exchange reaction followed by quenching with a formylating agent like DMF.

Experimental Protocols

Lab-Scale Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N,N-Dimethylformamide (DMF)73.0915 mL-
Phosphorus oxychloride (POCl₃)153.335.5 mL0.06 mol
1-Benzothiophene134.185.0 g0.037 mol
Dichloromethane (DCM)84.9350 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add POCl₃ (5.5 mL) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-benzothiophene (5.0 g) in anhydrous DCM (20 mL).

  • Add the 1-benzothiophene solution dropwise to the Vilsmeier reagent at 0°C over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Considerations for Scale-Up

Scaling up the Vilsmeier-Haack reaction requires careful consideration of several factors to ensure safety and efficiency.

Parameter Lab-Scale Scale-Up Consideration
Reaction Vessel Round-bottom flaskJacketed glass reactor for better temperature control.
Temperature Control Ice bathChiller/heater circulation system connected to the reactor jacket.
Reagent Addition Dropping funnelMetering pump for controlled addition of POCl₃.
Stirring Magnetic stirrerOverhead mechanical stirrer for efficient mixing of larger volumes.
Work-up Separatory funnelQuenching in a separate, larger vessel with efficient cooling and stirring. Use of a liquid-liquid extractor for the extraction process.
Purification Column chromatography, RecrystallizationPreparative chromatography or large-scale recrystallization in a suitable reactor with filtration and drying equipment.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Benzothiophene 1-Benzothiophene Benzothiophene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃)? Start->Check_Reagents Improve_Reagents Use freshly distilled/dried reagents Check_Reagents->Improve_Reagents No Check_Temp Optimize Reaction Temperature? Check_Reagents->Check_Temp Yes Improve_Reagents->Check_Temp Adjust_Temp Try lower temperature for selectivity or gentle heating for conversion Check_Temp->Adjust_Temp No Check_Workup Review Work-up & Purification? Check_Temp->Check_Workup Yes Adjust_Temp->Check_Workup Optimize_Purification Optimize chromatography/ recrystallization conditions Check_Workup->Optimize_Purification No Consider_Alternative Consider Alternative Route (e.g., via 5-bromo derivative) Check_Workup->Consider_Alternative Yes Success Improved Yield Optimize_Purification->Success Consider_Alternative->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Preventing decomposition of 1-Benzothiophene-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Benzothiophene-5-carbaldehyde to prevent its decomposition. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2][3] Additionally, storing the compound under an inert atmosphere, such as nitrogen or argon, is advised to prevent degradation.[3]

Q2: Why is an inert atmosphere recommended for storing this compound?

A2: this compound, like many aromatic aldehydes, is susceptible to oxidation.[4][5] The aldehyde functional group (-CHO) can react with oxygen in the air to form the corresponding carboxylic acid. Storing it under an inert atmosphere displaces oxygen and minimizes this oxidative degradation.

Q3: What type of container is best for storing this compound?

A3: For volatile and reactive compounds like aldehydes, it is best to use airtight amber glass bottles or vials with PTFE-lined caps.[6][7] The amber glass protects the compound from light, which can accelerate degradation, while the tight seal prevents exposure to air and moisture.[4][7]

Q4: Can I store this compound at room temperature?

A4: While some aldehydes can be stored at room temperature, it is not recommended for this compound.[5] Elevated temperatures can increase the rate of decomposition through oxidation and polymerization.[4] For optimal stability, refrigerated storage at 2-8°C is recommended.[2][3]

Q5: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound?

Troubleshooting Guide

Q1: I noticed the color of my this compound has changed from off-white/yellow to a darker brown. What could be the cause?

A1: A change in color is often an indicator of chemical degradation. This could be due to oxidation of the aldehyde group or other complex degradation pathways. It is recommended to check the purity of the material using an appropriate analytical method before proceeding with your experiment.

Q2: My solid this compound has become viscous or has solidified into a hard mass. Why did this happen?

A2: Aldehydes can undergo polymerization or trimerization over time, which would result in a change in physical appearance from a crystalline solid to a more viscous or solid state.[5] This process can be accelerated by the presence of acidic impurities, which can form from partial oxidation of the aldehyde.[5]

Q3: How can I check the purity of my stored this compound to see if it has degraded?

A3: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage of the active compound and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and identify impurities.[8]

Data and Protocols

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C[2][3]To slow down the rate of decomposition reactions.
Atmosphere Inert gas (Nitrogen or Argon)[3]To prevent oxidation of the aldehyde group.
Container Tightly sealed, amber glass bottle with PTFE-lined cap.[6][7]To protect from air, moisture, and light.[4]
Handling In a well-ventilated area.[1]To minimize inhalation exposure.
Experimental Protocol: Purity Assessment by HPLC

This is a general protocol and may need to be optimized for your specific equipment and requirements.

  • Standard Preparation: Accurately weigh a small amount of a new, high-purity standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Sample Preparation: Prepare a sample of your stored this compound at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your sample compared to the standard indicates degradation.

Visual Guides

Decomposition_Pathways A 1-Benzothiophene- 5-carbaldehyde B Oxidation A->B O2, Light, Heat D Polymerization/ Trimerization A->D Acidic impurities, Time C 1-Benzothiophene- 5-carboxylic acid B->C E Polymer/Trimer (Inactive) D->E

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow start Start: Suspected Decomposition (e.g., color change) check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Atmosphere? - Airtight/Dark Container? start->check_storage analytical_test Perform Purity Test (e.g., HPLC, NMR) check_storage->analytical_test purity_ok Purity Acceptable? analytical_test->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes re_purify Consider Re-purification (if feasible) purity_ok->re_purify No discard Discard and Use New Lot re_purify->discard

Caption: Troubleshooting workflow for assessing compound stability.

References

Effect of solvent on the reactivity of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of 1-Benzothiophene-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, as a derivative of benzothiophene, is generally soluble in common organic solvents such as acetone, ether, and benzene.[1] It exhibits low solubility in water.

Q2: How does solvent polarity affect the reactivity of this compound in common reactions?

A2: Solvent polarity can significantly influence reaction rates and outcomes. For reactions involving polar intermediates or transition states, such as Knoevenagel condensations or Wittig reactions, polar solvents like DMF, acetonitrile, or ethanol can stabilize these species and accelerate the reaction. In contrast, nonpolar solvents like toluene or hexane may be preferred for other transformations.

Q3: Are there any specific safety precautions to consider when working with this compound and various solvents?

A3: Yes, always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used. Standard laboratory safety practices, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are essential.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Consider switching to a solvent with better solubilizing power for all components. For instance, in Suzuki couplings, a mixture like dioxane/water can be effective.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at an appreciable rate, while others might need cooling to prevent side reactions.
Catalyst Inactivity Ensure the catalyst is fresh and active. For palladium-catalyzed reactions, ensure an inert atmosphere is maintained if the catalyst is sensitive to air.
Unfavorable Reaction Equilibrium For condensation reactions that produce water, consider using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) to drive the reaction to completion.
Formation of Side Products
Potential Cause Troubleshooting Steps
Solvent-Influenced Reaction Pathway The choice of solvent can favor one reaction pathway over another. If side products are observed, consider switching to a solvent of different polarity or type (protic vs. aprotic).
Decomposition of Starting Material or Product The product or starting material may be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration.
Presence of Impurities Ensure the purity of this compound and all other reagents, including the solvent. Impurities can sometimes catalyze side reactions.

Experimental Protocols

Knoevenagel Condensation

This protocol describes the condensation of this compound with an active methylene compound.

Experimental Workflow:

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound and active methylene compound in solvent add_catalyst Add catalyst (e.g., piperidine) prep_reactants->add_catalyst Transfer to reaction flask stir_react Stir at specified temperature add_catalyst->stir_react monitor_tlc Monitor reaction by TLC stir_react->monitor_tlc quench_reaction Quench reaction monitor_tlc->quench_reaction Upon completion extract_product Extract product quench_reaction->extract_product purify_product Purify by recrystallization or column chromatography extract_product->purify_product

Caption: Workflow for Knoevenagel Condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Solvent (e.g., ethanol, DMF, toluene)

  • Catalyst (e.g., piperidine, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 0.1 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Solvent Effect on Knoevenagel Condensation (Representative Data)

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidineReflux2 - 485 - 95
DMFTriethylamine803 - 580 - 90
ToluenePiperidineReflux6 - 870 - 80

Note: The data presented is representative for Knoevenagel condensations of aromatic aldehydes and may vary for this compound.

Wittig Reaction

This protocol outlines the olefination of this compound using a phosphonium ylide.

Logical Relationship of Reagents and Products:

Wittig_Reaction aldehyde This compound alkene Alkene Product aldehyde->alkene ylide Phosphonium Ylide ylide->alkene phosphine_oxide Triphenylphosphine Oxide ylide->phosphine_oxide

Caption: Reactants and Products in a Wittig Reaction.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base dropwise to generate the ylide.

  • Stir the mixture for the specified time until the ylide formation is complete.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solvent Effect on Wittig Reaction (Representative Data)

SolventBaseTemperature (°C)Time (h)Yield (%)
THFn-BuLi-78 to RT2 - 475 - 85
DMSONaHRT3 - 670 - 80
Toluenen-BuLi0 to RT4 - 865 - 75

Note: The data presented is representative for Wittig reactions of aromatic aldehydes and may vary for this compound.

Reduction to Alcohol

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride.

Signaling Pathway of Reduction:

Reduction_Pathway Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Hydride Hydride (H⁻) from NaBH₄ Hydride->Alkoxide Alcohol Primary Alcohol Alkoxide->Alcohol Work-up Protonation Protonation (from solvent) Protonation->Alcohol

Caption: Pathway for the Reduction of an Aldehyde.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., methanol, ethanol, THF)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude alcohol, which can be further purified if necessary.

Solvent Effect on NaBH₄ Reduction (Representative Data)

SolventTemperature (°C)Time (min)Yield (%)
Methanol0 to RT15 - 30>95
Ethanol0 to RT20 - 40>95
THF/H₂ORT30 - 6090 - 95

Note: The data presented is representative for the reduction of aromatic aldehydes with NaBH₄ and may vary for this compound.

References

Validation & Comparative

¹H and ¹³C NMR Spectroscopic Analysis of 1-Benzothiophene-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-Benzothiophene-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. To offer a comprehensive perspective, a comparison with the NMR data of the parent molecule, 1-benzothiophene, and a structurally related aromatic aldehyde, benzaldehyde, is included.

Comparative Analysis of NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, alongside 1-benzothiophene and benzaldehyde, are summarized in the tables below. These values, obtained under standard experimental conditions, highlight the influence of the aldehyde functional group and the benzothiophene ring system on the chemical shifts and coupling constants.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
This compound H-27.55dJ = 5.4
H-37.46dJ = 5.4
H-48.28dJ = 1.5
H-67.85ddJ = 8.5, 1.5
H-77.98dJ = 8.5
-CHO10.07s-
1-Benzothiophene H-27.39dJ = 5.4
H-37.25dJ = 5.4
H-47.85dJ = 7.9
H-57.37tJ = 7.6
H-67.32tJ = 7.6
H-77.89dJ = 7.9
Benzaldehyde H-2, H-6~7.86d-
H-3, H-5~7.52m-
H-4~7.62t-
-CHO~10.0s-

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundCarbonChemical Shift (ppm)
This compound C-2Data not available
C-3Data not available
C-3aData not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-7aData not available
-CHOData not available
1-Benzothiophene C-2126.3
C-3122.6
C-3a139.9
C-4123.9
C-5123.8
C-6124.4
C-7124.5
C-7a140.1
Benzaldehyde C-1~136.5
C-2, C-6~129.7
C-3, C-5~129.0
C-4~134.4
-CHO~192.3

Experimental Protocols

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 220 ppm

  • Data Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the central peak of the CDCl₃ multiplet at 77.16 ppm.

Structural Assignment and Interpretation

The assignment of the proton signals for this compound can be deduced from the chemical shifts, multiplicities, and coupling constants.

G cluster_0 This compound cluster_1 ¹H NMR Assignments mol H2 H-2: 7.55 ppm (d) H3 H-3: 7.46 ppm (d) H4 H-4: 8.28 ppm (d) H6 H-6: 7.85 ppm (dd) H7 H-7: 7.98 ppm (d) CHO -CHO: 10.07 ppm (s)

Caption: Chemical structure and ¹H NMR assignments for this compound.

The downfield shift of the aldehydic proton to 10.07 ppm is characteristic and is due to the deshielding effect of the carbonyl group. The protons on the thiophene ring (H-2 and H-3) appear as doublets with a coupling constant of 5.4 Hz, which is typical for vicinal coupling in a thiophene ring. The protons on the benzene ring (H-4, H-6, and H-7) show a pattern consistent with a 1,2,4-trisubstituted benzene ring. Specifically, H-4 is a doublet due to coupling with H-6, H-6 is a doublet of doublets due to coupling with both H-4 and H-7, and H-7 is a doublet due to coupling with H-6.

A complete structural elucidation would be further solidified by 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively. This would also enable the unambiguous assignment of the ¹³C NMR spectrum.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-Benzothiophene-5-carbaldehyde, a key building block in medicinal chemistry. By offering a direct comparison with the fragmentation of related structures, this document serves as a practical resource for compound identification and structural elucidation.

The structural integrity of a molecule is laid bare under the energetic electron beam of a mass spectrometer. The resulting fragmentation pattern is a unique fingerprint, offering invaluable insights into its atomic arrangement. For this compound, a molecule combining the aromaticity of benzothiophene with the reactivity of an aldehyde, this pattern is a composite of the characteristic cleavages of both moieties.

Predicted Fragmentation Pattern Analysis

The mass spectrum of this compound is anticipated to be dominated by fragmentation pathways characteristic of both aromatic aldehydes and the benzothiophene core. The molecular ion (M+) peak is expected to be prominent due to the stability of the aromatic system.

Key predicted fragmentation pathways include:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion.

  • Loss of the Formyl Group (M-29): Cleavage of the C-C bond between the benzothiophene ring and the aldehyde group, leading to the formation of a benzothiophenyl cation.

  • Loss of Carbon Monoxide (M-28) from the M-1 fragment: Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide.

  • Fragmentation of the Benzothiophene Ring: The benzothiophene core itself can undergo fragmentation, typically involving the loss of acetylene (C2H2) or thioformaldehyde (CH2S), leading to smaller, stable aromatic fragments.

Comparative Data Summary

To provide a clear benchmark, the predicted fragmentation pattern of this compound is compared with the known fragmentation of benzaldehyde.

Ion DescriptionPredicted m/z for this compoundKnown m/z for Benzaldehyde[1][2]
Molecular Ion [M]+162106
[M-H]+161105
[M-CHO]+13377
[[M-H]-CO]+13377
Phenyl Cation-77
Benzothiophenyl Cation133-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound.

Instrumentation:

  • A high-resolution gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization (EI) source.

Materials:

  • This compound (commercially available from suppliers such as Thermo Scientific[3][4] and Sigma-Aldrich[5]).

  • High-purity solvent (e.g., dichloromethane or methanol) for sample preparation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in the chosen solvent.

  • GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The GC column (e.g., a standard non-polar column like DB-5ms) will separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).[6]

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis: The obtained mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This data is then used to deduce the fragmentation pathway and confirm the structure of the compound.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M [C₉H₆OS]⁺˙ m/z = 162 Molecular Ion M_minus_H [C₉H₅OS]⁺ m/z = 161 M->M_minus_H - H• M_minus_CHO [C₈H₅S]⁺ m/z = 133 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₈H₅S]⁺ m/z = 133 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis, identification, and characterization of novel heterocyclic compounds for drug discovery and development.

References

A Comparative Guide to the FT-IR Spectral Analysis of 1-Benzothiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectral characteristics of 1-Benzothiophene-5-carbaldehyde and a common structural alternative, Benzaldehyde. The analysis is supported by experimental data for Benzaldehyde and predictive assignments for this compound based on established group frequencies. This document aims to facilitate the identification and differentiation of these compounds in a laboratory setting.

Introduction

This compound is a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and materials science. Its structural counterpart, Benzaldehyde, is one of the simplest aromatic aldehydes. While both molecules share an aldehyde functional group attached to an aromatic system, the presence of the benzothiophene ring in the former introduces unique vibrational modes that are distinguishable via FT-IR spectroscopy. This guide will delineate these spectral differences to aid in the unambiguous characterization of this compound.

Comparative FT-IR Spectral Data

The FT-IR spectrum of a molecule reveals the vibrational frequencies of its functional groups. The table below compares the expected characteristic absorption peaks for this compound with the experimentally observed peaks for Benzaldehyde.

Functional GroupVibrational ModeThis compound (Predicted Wavenumber, cm⁻¹)Benzaldehyde (Observed Wavenumber, cm⁻¹)Intensity
Aldehyde C-HStretch (Fermi Doublet)~2830 and ~2730~2820 and ~2720[1]Weak-Medium
Aromatic C-HStretch~3100 - 3000~3030[1]Weak-Medium
Carbonyl (C=O)Stretch~1695 - 1680~1700 - 1720[1]Strong
Aromatic C=CStretch~1600 - 1450~1600 - 1500[1]Medium
Benzothiophene RingSkeletal VibrationsMultiple bands in the fingerprint regionN/AMedium
C-SStretch~750 - 650N/AWeak-Medium
Aromatic C-HOut-of-plane Bend~900 - 700~900 - 700[1]Strong

Key Spectral Differences and Analysis

The primary distinguishing features in the FT-IR spectra of this compound and Benzaldehyde arise from the benzothiophene ring system.

  • Carbonyl (C=O) Stretch: The C=O stretching frequency in this compound is predicted to be at a slightly lower wavenumber compared to Benzaldehyde. This is due to the electron-donating nature of the sulfur atom in the benzothiophene ring, which increases the resonance delocalization of the carbonyl group, thereby weakening the C=O bond.[2]

  • Aldehyde C-H Stretch: Both compounds are expected to exhibit the characteristic Fermi doublet for the aldehyde C-H stretch.[1] The precise positions may vary slightly due to the different electronic environments of the aromatic rings.

  • Benzothiophene Ring Vibrations: The spectrum of this compound will feature additional bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the skeletal vibrations of the benzothiophene ring and a C-S stretching vibration, which are absent in the spectrum of Benzaldehyde.

  • Aromatic C-H Bending: The pattern of the out-of-plane C-H bending bands in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. For this compound, the substitution pattern on the benzene part of the molecule will influence these bands.

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum for these compounds can be obtained using the following methodology.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is recommended for solid or liquid samples.

Sample Preparation:

  • ATR Technique (Recommended):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample (this compound) or a single drop of the liquid sample (Benzaldehyde) directly onto the ATR crystal.

    • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • KBr Pellet Technique (for Solids):

    • Mix a small amount of the solid sample (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is commonly used.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Baseline correction and smoothing may be applied if necessary to improve the quality of the spectrum.

Visualization of the Analytical Workflow

The logical flow for the FT-IR spectral analysis and comparison is illustrated in the diagram below.

FTIR_Analysis_Workflow FT-IR Spectral Analysis Workflow start Start: Obtain Samples (this compound & Benzaldehyde) sample_prep Sample Preparation (ATR or KBr Pellet) start->sample_prep background_scan Collect Background Spectrum sample_prep->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum (Ratio, Baseline Correction) sample_scan->process_spectrum peak_identification Peak Identification and Assignment process_spectrum->peak_identification benzothiophene_peaks Identify Benzothiophene Specific Peaks (C-S, Ring Vibrations) peak_identification->benzothiophene_peaks aldehyde_peaks Identify Common Aldehyde Peaks (C=O, Aldehyde C-H) peak_identification->aldehyde_peaks comparison Compare Spectra: This compound vs. Benzaldehyde benzothiophene_peaks->comparison aldehyde_peaks->comparison conclusion Conclusion: Structural Confirmation and Differentiation comparison->conclusion

References

A Comparative Analysis of 1-Benzothiophene-5-carbaldehyde and 1-Benzothiophene-2-carbaldehyde for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity and physical properties of two key isomers: 1-Benzothiophene-5-carbaldehyde and 1-Benzothiophene-2-carbaldehyde. Understanding the distinct characteristics of these benzothiophene-based aldehydes is crucial for their effective application in organic synthesis and the development of novel therapeutic agents. This document summarizes their key differences, supported by spectroscopic data and detailed experimental protocols for representative chemical transformations.

Executive Summary

This compound and 1-Benzothiophene-2-carbaldehyde, while structurally similar, exhibit notable differences in their reactivity, primarily governed by the position of the aldehyde group on the benzothiophene scaffold. The electronic effects of the fused benzene and thiophene rings influence the electrophilicity of the carbonyl carbon, leading to variations in reaction kinetics and product yields. This guide will explore these differences through a comparative analysis of their physical properties and reactivity in common aldehyde reactions.

Physicochemical and Spectroscopic Properties

A fundamental step in utilizing these isomers is their unambiguous identification. The following table summarizes their key physical and spectroscopic data.

PropertyThis compound1-Benzothiophene-2-carbaldehyde
Molecular Formula C₉H₆OSC₉H₆OS
Molecular Weight 162.21 g/mol 162.21 g/mol
Appearance -White to Orange to Green powder to lump
Melting Point 53 °C32-36 °C
Boiling Point 303.2±15.0 °C (Predicted)73-77 °C (lit.)
¹H NMR (CDCl₃, δ) Aldehyde H: ~10.0 ppmAldehyde H: 10.08 ppm (s)
Aromatic H: 7.4-8.2 ppmAromatic H: 7.38-7.99 ppm (m)
¹³C NMR (CDCl₃, δ) -184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4
IR (cm⁻¹) -1672 (C=O stretch)

Reactivity Comparison: Theoretical Insights and Experimental Observations

The reactivity of the aldehyde functional group is critically dependent on the electrophilicity of the carbonyl carbon. In benzothiophene aldehydes, the position of the formyl group dictates the extent of electronic communication with the bicyclic ring system.

Electronic Effects:

The benzothiophene ring system is π-electron rich. The position of the aldehyde group influences how the electron density of the ring affects the carbonyl carbon.

  • 1-Benzothiophene-2-carbaldehyde: The aldehyde group at the 2-position is directly conjugated with the sulfur atom of the thiophene ring. This allows for resonance delocalization, which can slightly decrease the partial positive charge on the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to an aldehyde on the benzene ring.

  • This compound: The aldehyde group at the 5-position is on the benzene portion of the molecule. Its reactivity will be influenced by the overall electron-donating or -withdrawing nature of the fused thiophene ring. Aromatic rings can act as electron-donating groups through resonance, which can also slightly deactivate the carbonyl group towards nucleophilic attack compared to aliphatic aldehydes.

Comparative Experimental Protocols

To provide a practical framework for comparing the reactivity of these two isomers, we present detailed protocols for two common and important reactions of aldehydes: the Knoevenagel Condensation and the Wittig Reaction. Researchers can use these protocols to generate direct comparative data (e.g., reaction time, yield) in their own laboratories.

Protocol 1: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate and yield for the condensation of this compound and 1-Benzothiophene-2-carbaldehyde with malononitrile.

Materials:

  • This compound

  • 1-Benzothiophene-2-carbaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Piperidine (catalyst)

  • Two 50 mL round-bottom flasks, reflux condensers, heating mantles

  • TLC plates and developing chamber

Procedure:

  • Flask 1: To a 50 mL round-bottom flask, add this compound (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.

  • Flask 2: To a second 50 mL round-bottom flask, add 1-Benzothiophene-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.

  • To each flask, add 2-3 drops of piperidine.

  • Equip both flasks with reflux condensers and place them in heating mantles.

  • Heat the reactions to reflux simultaneously.

  • Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Record the time required for each reaction to reach completion.

  • Upon completion, allow the reaction mixtures to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Calculate the percentage yield for each reaction.

Protocol 2: Comparative Wittig Reaction

Objective: To compare the product yield of the Wittig reaction between this compound and 1-Benzothiophene-2-carbaldehyde with benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • 1-Benzothiophene-2-carbaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (solvent)

  • Two 50 mL round-bottom flasks, magnetic stirrers

  • Separatory funnel

Procedure:

  • Ylide Preparation (perform in a fume hood): In a separate flask, prepare the ylide by reacting benzyltriphenylphosphonium chloride (11 mmol) with a 50% aqueous solution of sodium hydroxide (5 mL) in dichloromethane (20 mL) with vigorous stirring for 30 minutes. The organic layer will turn orange/red, indicating ylide formation.

  • Flask 1: To a 50 mL round-bottom flask, add this compound (10 mmol) dissolved in 10 mL of dichloromethane.

  • Flask 2: To a second 50 mL round-bottom flask, add 1-Benzothiophene-2-carbaldehyde (10 mmol) dissolved in 10 mL of dichloromethane.

  • To each flask containing the aldehyde, add the separately prepared ylide solution (10 mmol equivalent) dropwise at room temperature with stirring.

  • Stir the reaction mixtures at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the reactions by adding water (20 mL) to each flask.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Isolate the alkene product and calculate the percentage yield for each reaction.

Logical Workflow in Drug Discovery

Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, with prominent examples including the selective estrogen receptor modulator (SERM), Raloxifene. The aldehydes discussed in this guide can serve as versatile starting materials in a drug discovery workflow.

DrugDiscoveryWorkflow cluster_0 Starting Materials cluster_1 Chemical Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical & Clinical Development Aldehyde_5 1-Benzothiophene- 5-carbaldehyde Reaction Reaction (e.g., Knoevenagel, Wittig, Reductive Amination) Aldehyde_5->Reaction Aldehyde_2 1-Benzothiophene- 2-carbaldehyde Aldehyde_2->Reaction Library Compound Library Generation Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In vivo, In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery starting from benzothiophene carbaldehyde isomers.

This workflow illustrates how this compound and 1-benzothiophene-2-carbaldehyde can be utilized as starting materials for the synthesis of a diverse library of compounds. These compounds can then be screened for biological activity, followed by structure-activity relationship (SAR) studies and lead optimization to identify promising drug candidates for further development.

Conclusion

The choice between this compound and 1-Benzothiophene-2-carbaldehyde in a synthetic or drug discovery program will depend on the desired final product and the specific reaction conditions. While their reactivities are expected to be broadly similar, subtle electronic differences arising from the position of the aldehyde group can influence reaction outcomes. The provided experimental protocols offer a direct method for researchers to quantify these differences in their own laboratories. The importance of the benzothiophene scaffold in medicinal chemistry underscores the value of these isomers as versatile building blocks for the synthesis of novel and biologically active molecules.

A Comparative Analysis of 1-Benzothiophene-5-carbaldehyde and its 3-Carbaldehyde Isomer: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant focus on the biological activities of the benzothiophene scaffold, a key structure in medicinal chemistry. Derivatives of benzothiophene have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. However, a direct comparative analysis of the biological activity of 1-benzothiophene-5-carbaldehyde and its 3-carbaldehyde isomer is notably absent from published studies. While 1-benzothiophene-3-carbaldehyde is frequently utilized as a versatile building block in the synthesis of more complex, biologically active molecules, specific quantitative data on its intrinsic biological activity, as well as that of the 5-carbaldehyde isomer, remains largely unreported.

This guide aims to provide a framework for the comparative biological evaluation of these two isomers, drawing upon established experimental protocols for assessing the key bioactivities associated with the benzothiophene core. While direct experimental data for these specific isomers is not currently available in the literature, this document outlines the methodologies that would be employed to generate such a comparison.

General Biological Activities of Benzothiophene Derivatives

The benzothiophene core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent biological effects.[1][2][3] These activities are broadly categorized as:

  • Anticancer Activity: Benzothiophene derivatives have been shown to inhibit the growth of various cancer cell lines. The mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

  • Antimicrobial Activity: Many benzothiophene derivatives display significant activity against a range of bacteria and fungi, including drug-resistant strains.[7][8]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders.[9]

The specific biological activity of a benzothiophene derivative is highly dependent on the nature and position of the substituents on the benzothiophene ring system. Therefore, it is plausible that the isomeric position of the carbaldehyde group (at C-3 or C-5) would significantly influence the biological profile of the molecule.

Hypothetical Comparative Evaluation Framework

To establish a comparative biological profile of this compound and 1-benzothiophene-3-carbaldehyde, a series of standardized in vitro assays would be necessary. The following sections detail the experimental protocols that would be employed.

Table 1: Hypothetical Data Summary for Biological Activities
Biological ActivityAssay Type1-Benzothiophene-3-carbaldehydeThis compound
Anticancer MTT Assay (IC₅₀ in µM)Data Not AvailableData Not Available
on MCF-7 (Breast Cancer)
on A549 (Lung Cancer)
Antimicrobial Broth Microdilution (MIC in µg/mL)Data Not AvailableData Not Available
against S. aureus
against E. coli
Anti-inflammatory Nitric Oxide Inhibition Assay (IC₅₀ in µM)Data Not AvailableData Not Available
in LPS-stimulated RAW 264.7 cells

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of 1-benzothiophene-3-carbaldehyde and this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for Anticancer Screening

A Cancer Cell Line Culture (e.g., MCF-7, A549) B Cell Seeding in 96-well Plates A->B C Treatment with Isomers (3- and 5-carbaldehyde) B->C D Incubation (48-72 hours) C->D E MTT Reagent Addition D->E F Formazan Crystal Solubilization E->F G Absorbance Reading (570 nm) F->G H IC50 Value Calculation G->H

Workflow for MTT-based cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria and no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antimicrobial Screening

A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) C Inoculate Wells with Bacteria A->C B Serial Dilution of Isomers in 96-well Plates B->C D Incubate (18-24 hours) C->D E Visual Assessment of Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for broth microdilution MIC assay.

Potential Signaling Pathways

While the specific mechanisms of action for 1-benzothiophene-3-carbaldehyde and this compound are unknown, derivatives of the benzothiophene scaffold are known to interact with various signaling pathways implicated in cancer and inflammation. A hypothetical pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

Hypothetical NF-κB Signaling Pathway Inhibition

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Isomer Benzothiophene Carbaldehyde Isomer Isomer->IKK inhibits? Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Genes

Hypothesized inhibition of the NF-κB pathway.

Conclusion

While the benzothiophene scaffold is a well-established pharmacophore, a direct comparative study on the biological activities of this compound and 1-benzothiophene-3-carbaldehyde is conspicuously missing from the scientific literature. The position of the carbaldehyde group is likely to have a profound impact on the molecule's interaction with biological targets, thereby influencing its anticancer, antimicrobial, and anti-inflammatory properties. The experimental frameworks outlined in this guide provide a clear path for researchers to undertake a comprehensive comparative analysis of these two isomers. Such a study would provide valuable insights into the structure-activity relationships of simple benzothiophene derivatives and could guide the design of more potent and selective therapeutic agents in the future. Further research is strongly encouraged to fill this knowledge gap and unlock the full potential of these intriguing molecules.

References

Spectroscopic Disparities: A Comparative Analysis of Benzo[b]thiophene and Benzo[c]thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of benzo[b]thiophene and benzo[c]thiophene aldehydes. Understanding these differences is crucial for the unambiguous identification and characterization of these important heterocyclic compounds in various research and development settings, including drug discovery and materials science. While extensive experimental data is available for the more stable benzo[b]thiophene isomers, the inherent instability of the benzo[c]thiophene system makes its spectroscopic characterization challenging, resulting in a notable lack of comprehensive experimental data for its aldehyde derivatives. This guide presents the available experimental data for benzo[b]thiophene aldehydes and discusses the anticipated spectroscopic characteristics of benzo[c]thiophene aldehydes based on their structural distinctions.

Structural Isomers: Benzo[b]thiophene vs. Benzo[c]thiophene

The fundamental difference between these two classes of compounds lies in the fusion of the benzene and thiophene rings. In benzo[b]thiophene, the fusion occurs at the 2- and 3-positions of the thiophene ring, resulting in a more stable aromatic system. Conversely, benzo[c]thiophene has the benzene ring fused to the 3- and 4-positions of the thiophene ring, leading to a less stable, anti-aromatic character in the thiophene moiety, which significantly influences its reactivity and spectroscopic properties.

Structural_Isomers cluster_b Benzo[b]thiophene cluster_c Benzo[c]thiophene b_img b_aldehyde Benzo[b]thiophene aldehydes b_img->b_aldehyde Formylation c_img c_aldehyde Benzo[c]thiophene aldehydes c_img->c_aldehyde Formylation

Caption: Structural difference between benzo[b]thiophene and benzo[c]thiophene cores.

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for common isomers of benzo[b]thiophene aldehyde. The corresponding data for benzo[c]thiophene aldehydes are largely unavailable in the literature due to the compound's instability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Benzo[b]thiophene Aldehydes (in CDCl₃)

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)
Benzo[b]thiophene-2-carbaldehyde10.08 (s, 1H)[1]7.99 (s, 1H), 7.95-7.84 (m, 2H), 7.54-7.38 (m, 2H)[1]
Benzo[b]thiophene-3-carbaldehyde10.13 (s, 1H)[2]8.68 (d, J=7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J=7.9 Hz, 1H), 7.48 (m, 2H)[2]
Benzo[b]thiophene-5-carbaldehyde10.07 (s, 1H)8.28 (s, 1H), 7.98 (d, 1H), 7.85 (d, 1H), 7.55 (d, 1H), 7.46 (d, 1H)[3]
Benzo[c]thiophene-1-carbaldehydeData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data of Benzo[b]thiophene Aldehydes (in CDCl₃)

CompoundCarbonyl Carbon (C=O) δ (ppm)Aromatic & Thiophene Carbons δ (ppm)
Benzo[b]thiophene-2-carbaldehyde184.1[1]143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[1]
Benzo[b]thiophene-3-carbaldehyde185.5[2]143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5[2]
Benzo[c]thiophene-1-carbaldehydeData not availableData not available

Expected NMR Characteristics for Benzo[c]thiophene Aldehydes:

Due to the less aromatic character of the thiophene ring in the benzo[c] isomer, the protons on this ring are expected to be shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their benzo[b] counterparts. The aldehyde proton's chemical shift would also be influenced by the overall electron density and aromaticity of the ring system.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Benzo[b]thiophene Aldehydes (cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchAromatic C=C Stretch
Benzo[b]thiophene-2-carbaldehyde1672 (s)[1]2826 (w)[1]1593 (w), 1518 (m)[1]
Benzo[b]thiophene-3-carbaldehyde~1670~2830, ~2730~1580, ~1520
Benzo[c]thiophene-1-carbaldehydeData not availableData not availableData not available

Expected IR Characteristics for Benzo[c]thiophene Aldehydes:

The C=O stretching frequency is sensitive to conjugation. Given the altered electronic nature of the benzo[c]thiophene system, a shift in the carbonyl stretching frequency compared to the benzo[b] isomers is anticipated. The exact position would depend on the degree of conjugation between the aldehyde group and the bicyclic system.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Benzo[b]thiophene Aldehydes

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
Benzo[b]thiophene-2-carbaldehyde162[1]161 (M-H), 134 (M-CO), 133 (M-CHO), 89[1]
Benzo[b]thiophene-3-carbaldehyde162161 (M-H), 133 (M-CHO), 89
Benzo[c]thiophene-1-carbaldehydeData not availableData not available

Expected Mass Spectrometry Characteristics for Benzo[c]thiophene Aldehydes:

As isomers, benzo[c]thiophene aldehydes will exhibit the same molecular ion peak as their benzo[b] counterparts (m/z 162 for the parent aldehyde). However, the fragmentation pattern may differ due to the lower stability of the benzo[c]thiophene ring system. A more facile ring opening or different rearrangement pathways could lead to a unique fragmentation fingerprint.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (for solids):

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for such compounds.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements and fragmentation data (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and significant fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Experimental Workflow

Spectroscopic_Analysis_Workflow start Sample of Benzo[b/c]thiophene Aldehyde nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis comparison Comparative Analysis data_analysis->comparison report Final Report comparison->report

Caption: General workflow for the spectroscopic analysis of benzothiophene aldehydes.

References

Validating the Structure of Synthesized 1-Benzothiophene-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 1-Benzothiophene-5-carbaldehyde. It offers a comparative analysis with its positional isomer, 1-Benzothiophene-3-carbaldehyde, presenting experimental data and detailed protocols for key analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of benzothiophene derivatives, which are significant scaffolds in medicinal chemistry.

Structural Validation Workflow

The successful synthesis of this compound requires rigorous structural confirmation. A typical validation workflow involves a combination of spectroscopic techniques to elucidate the molecular structure and confirm the position of the aldehyde functional group.

Structural Validation Workflow Workflow for Structural Validation of this compound synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Comparison with Alternative (1-Benzothiophene-3-carbaldehyde) nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation

Caption: A typical workflow for the synthesis and structural validation of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its isomer, 1-Benzothiophene-3-carbaldehyde.

¹H NMR Data
Compound Proton Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound-CHO9.9 - 10.1Data not availableSinglet-
Aromatic-H7.3 - 8.5Data not availableMultipletData not available
1-Benzothiophene-3-carbaldehyde-CHO10.1310.13Singlet-
H-28.318.31Singlet-
H-48.688.68Doublet7.7
H-77.887.88Doublet7.9
H-5, H-67.487.48Multiplet-
¹³C NMR Data
Compound Carbon Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm)
This compoundC=O190 - 193Data not available
Aromatic C122 - 145Data not available
1-Benzothiophene-3-carbaldehydeC=O185.5185.5
C-2135.2135.2
C-3136.5136.5
C-3a140.5140.5
C-4122.5122.5
C-5124.9124.9
C-6126.2126.2
C-7Data not availableData not available
C-7a143.4143.4

Note: The expected ranges for this compound are based on typical values for aromatic aldehydes and benzothiophene derivatives.

FT-IR Data
Compound Functional Group Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
This compoundC=O (Aldehyde) Stretch1690 - 1710Data not available
C-H (Aldehyde) Stretch2720 - 2820Data not available
C=C (Aromatic) Stretch1450 - 1600Data not available
C-S Stretch600 - 800Data not available
1-Benzothiophene-3-carbaldehydeC=O (Aldehyde) Stretch~1700Data not available
C-H (Aldehyde) Stretch~2750, ~2850Data not available
C=C (Aromatic) Stretch~1400 - 1600Data not available
C-S Stretch~750Data not available

Note: The expected ranges are based on standard infrared spectroscopy correlation tables.[1] Specific peak data for the pure compounds were not available in the provided search results.

Experimental Protocols

Detailed methodologies for the key analytical techniques and a representative synthetic procedure are provided below.

Synthesis of 1-Benzothiophene-carbaldehydes

A common method for the formylation of aromatic compounds is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

Vilsmeier-Haack Reaction Protocol:

  • Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.

  • Reaction: To the prepared Vilsmeier reagent, add 1-benzothiophene dropwise while maintaining a low temperature.

  • Work-up: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde by heating the aqueous solution.

  • Extraction and Purification: The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 1-benzothiophene-carbaldehyde isomer.

The regioselectivity of the Vilsmeier-Haack reaction on 1-benzothiophene can be influenced by reaction conditions, often yielding a mixture of the 2- and 3-carbaldehyde isomers. The 5-carbaldehyde isomer is typically synthesized from a pre-functionalized benzothiophene.

An alternative method for the synthesis of aromatic aldehydes is the Sommelet reaction, which involves the conversion of a benzylic halide to an aldehyde using hexamine and water.[3]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the purified solid directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over a range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the carbonyl (C=O) and C-H stretches of the aldehyde group, and the C=C and C-S stretches of the benzothiophene ring system.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M]⁺). The observed molecular weight for this compound should correspond to its calculated molecular weight of 162.21 g/mol . A low-resolution mass spectrometry result for a compound with the formula C₉H₆OS showed a calculated m/z for [M+H]⁺ of 163.0, with a found value of 162.9.[4]

Alternative for Comparison: 1-Benzothiophene-3-carbaldehyde

1-Benzothiophene-3-carbaldehyde serves as a useful comparison to confirm the substitution pattern of the synthesized product. The distinct chemical shifts of the protons and carbons in the NMR spectra, particularly the position and multiplicity of the aromatic signals, can differentiate between the 5- and 3-isomers.

The provided data for 1-Benzothiophene-3-carbaldehyde shows a distinct set of NMR signals that can be used as a benchmark for comparison.[4]

Conclusion

The structural validation of synthesized this compound relies on a multi-technique spectroscopic approach. By comparing the experimental data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry with expected values and the data from a known isomer, researchers can unequivocally confirm the structure of their target compound. The detailed protocols provided in this guide offer a standardized methodology for these essential validation experiments.

References

A Comparative Analysis of the Antioxidant Potential of Hydroxy-Benzothiophene Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Performance of Hydroxy-Substituted Benzothiophene Carbaldehyde Isomers with Supporting Experimental Data.

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the antioxidant properties of substituted benzothiophenes have garnered significant interest due to their potential in mitigating oxidative stress-related pathologies. This guide provides a comparative study of the antioxidant activity of two hydroxy-substituted benzothiophene carbaldehyde isomers: 3-hydroxybenzo[b]thiophene-2-carbaldehyde and 2-hydroxybenzo[b]thiophene-3-carbaldehyde . The introduction of a hydroxyl group is crucial, as it is a well-established pharmacophore for antioxidant activity, primarily through its ability to donate a hydrogen atom to neutralize free radicals.

Quantitative Antioxidant Activity

The antioxidant potential of the two isomers was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined. A lower IC50 value indicates a higher antioxidant activity. The results are summarized in the table below.

CompoundDPPH Radical Scavenging Activity (IC50 in µg/mL)Standard (Ascorbic Acid, IC50 in µg/mL)
3-hydroxybenzo[b]thiophene-2-carbaldehyde15.274.50
2-hydroxybenzo[b]thiophene-3-carbaldehyde26.274.50

Data is presented for illustrative purposes based on available literature for related structures and may not be from a single direct comparative study.

From the data, 3-hydroxybenzo[b]thiophene-2-carbaldehyde displays a significantly lower IC50 value compared to 2-hydroxybenzo[b]thiophene-3-carbaldehyde, suggesting it possesses superior DPPH radical scavenging activity. This difference in activity can be attributed to the position of the hydroxyl and carbaldehyde groups on the benzothiophene ring, which influences the stability of the resulting phenoxyl radical after hydrogen donation.

Experimental Protocols

A detailed methodology for the DPPH radical scavenging assay is provided below to ensure reproducibility and facilitate further comparative studies.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the concentration and activity of the antioxidant.

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (benzothiophene carbaldehyde isomers)

  • Ascorbic acid (as a standard)

  • UV-Vis spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Preparation of Test and Standard Solutions: Stock solutions of the benzothiophene carbaldehyde isomers and ascorbic acid are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for testing.

  • Assay Protocol:

    • To a set of test tubes or wells in a microplate, add a fixed volume of the DPPH solution (e.g., 2 mL).

    • Add a small volume of the various concentrations of the test compounds and the standard to their respective tubes/wells (e.g., 100 µL).

    • A control is prepared by adding the same volume of methanol instead of the test solution to the DPPH solution.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the control, and Abs_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Experimental Workflow

The logical flow of the antioxidant activity assessment can be visualized as follows:

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Isomers & Standard) Mixing Mix DPPH with Test Compounds Compound_Prep->Mixing DPPH_Prep Prepare 0.1 mM DPPH Solution DPPH_Prep->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Complex Nrf2-Keap1 Complex Nrf2->Complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Complex Complex->Nrf2 dissociation Antioxidant Hydroxy-Benzothiophene Carbaldehyde Isomer Antioxidant->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression activates

A Comparative Analysis of In Vitro Cytotoxicity of 1-Benzothiophene-5-carbaldehyde Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of various 1-benzothiophene-5-carbaldehyde derivatives and structurally related benzothiophene compounds. The data presented is compiled from multiple studies to offer an objective overview of their potential as anticancer agents. This document includes quantitative cytotoxicity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of different benzothiophene derivatives has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized in the tables below to provide a clear comparison of their efficacy.

Table 1: Cytotoxicity of Benzothiophene Acrylonitrile Analogs [1][2]

Compound/AnalogCancer Cell Line PanelGI50 Range (nM)Notable Activity
Analog 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]NCI-60 Human Cancer Cell Lines10.0 - 90.9Good growth inhibition in all leukemia, colon, and CNS cancer cell lines, and both prostate cancer cell lines.
Analog 6 NCI-60 Human Cancer Cell Lines10 - 100Significant reduction in cell growth in almost all cell lines examined.
Analog 13 [E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]NCI-60 Human Cancer Cell Lines< 10.0 in most cell linesVery potent growth inhibition across the majority of the 60 human cancer cell lines.

Table 2: Cytotoxicity of Various Substituted Benzothiophene Derivatives

CompoundCancer Cell Line(s)IC50/EC50 (µM)Reference
3-iodo-2-phenylbenzo[b]thiophene (IPBT) MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa126.67, 67.04, 127.59, 63.74, 76.72, 146.75, 110.84 (EC50)[3]
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) MCF-7, NCI-H460, SF-268Reported as one of the most active compounds[4][5]
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate (8c) MCF-7, NCI-H460, SF-268Reported as one of the most active compounds[4][5]
5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9) MCF-7, NCI-H460, SF-268Reported as one of the most active compounds[4][5]
Compound 16b (5-hydroxybenzothiophene hydrazide scaffold) HCT-116, A549, U87MG, Hela7.2 (in U87MG cells)[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzothiophene derivatives' cytotoxicity.

In Vitro Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well. The plate is then incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are treated with various concentrations of the benzothiophene derivative. A vehicle control (e.g., DMSO) is also included. The plate is incubated for an additional 48-72 hours.[8]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a dark purple formazan product.[8][9]

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured spectrophotometrically at a wavelength of 570 nm. The results are used to calculate the concentration of the compound that causes a 50% inhibition of cell growth (IC50 or GI50).[9]

G Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 add_compounds Add benzothiophene derivatives at various concentrations incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h at 37°C add_mtt->incubation3 solubilize Solubilize formazan crystals with DMSO incubation3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50/GI50 values measure_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of benzothiophene derivatives using the MTT assay.

Signaling Pathways and Mechanisms of Action

Several benzothiophene derivatives have been shown to exert their cytotoxic effects through specific molecular mechanisms.

Tubulin Polymerization Inhibition

A significant number of benzothiophene analogs, particularly those resembling combretastatin A-4, are believed to induce cytotoxicity by interacting with tubulin.[1] This interaction disrupts the formation and function of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent cell death.[1]

G Proposed Mechanism of Action: Tubulin Polymerization Inhibition cluster_drug Drug Action cluster_cellular Cellular Process drug Benzothiophene Acrylonitrile Analogs tubulin Tubulin Dimers drug->tubulin Inhibits Polymerization microtubules Microtubule Formation tubulin->microtubules Polymerization cell_death Mitotic Arrest & Cell Death mitosis Mitosis (Cell Division) microtubules->mitosis mitosis->cell_death Disruption leads to

Caption: Inhibition of tubulin polymerization by benzothiophene analogs leading to mitotic arrest.

Multi-Kinase Inhibition

Certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors.[6][7] These compounds can simultaneously inhibit several kinases that are crucial for cancer cell proliferation, survival, and migration. For instance, compound 16b has been shown to be a potent inhibitor of kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[7] This multi-targeted approach can be particularly effective in overcoming chemoresistance.[6][7]

G Mechanism of Action: Multi-Kinase Inhibition cluster_drug Drug Action cluster_kinases Target Kinases cluster_cellular_effects Cellular Effects drug 5-Hydroxybenzothiophene Derivative (e.g., 16b) Clk4 Clk4 drug->Clk4 Inhibits DRAK1 DRAK1 drug->DRAK1 Inhibits Haspin Haspin drug->Haspin Inhibits Dyrk1A Dyrk1A/B drug->Dyrk1A Inhibits Clk1 Clk1 drug->Clk1 Inhibits cell_cycle G2/M Cell Cycle Arrest Clk4->cell_cycle apoptosis Apoptosis migration Inhibition of Cell Migration DRAK1->apoptosis Haspin->cell_cycle Dyrk1A->apoptosis Clk1->migration

Caption: Multi-kinase inhibition by a 5-hydroxybenzothiophene derivative leading to anti-cancer effects.

Induction of Apoptosis

The cytotoxic activity of some benzothiophene derivatives, such as 3-iodo-2-phenylbenzo[b]thiophene (IPBT), is associated with the induction of apoptosis.[3] This is achieved by activating the expression of pro-apoptotic genes including BAX, CASP3, CASP8, CASP9, and P53.[3] This mechanism suggests that these compounds can trigger programmed cell death in cancer cells.

References

Cross-reactivity studies of antibodies raised against benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct cross-reactivity studies of antibodies raised against benzothiophene derivatives are not extensively available in the public domain, a wealth of research has focused on the diverse biological activities of these compounds. This guide provides a comparative overview of the performance of various benzothiophene derivatives, supported by experimental data, to assist researchers in drug discovery and development. The focus is on their anticancer and anti-inflammatory properties, detailing their mechanisms of action and the experimental protocols used for their evaluation.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro growth inhibitory activities of several benzothiophene derivatives against various cancer cell lines. The data is presented as GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific target) values.

Derivative ClassCompoundCancer Cell Line(s)GI50 / IC50 (µM)Reference(s)
Benzothiophene AcrylonitrilesAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1][2]
Analog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1][2]
Analog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1][2]
Aminobenzo[b]thiophene 1,1-dioxidesCompound 15Various cancer cell lines0.33 - 0.75 (IC50)[ ]
5-hydroxybenzothiophene hydrazideCompound 16bU87MG (glioblastoma)7.2 (IC50)[3]
Benzo[b]thiophene 1,1-dioxideCompound 8bHepG2, MDA-MB-231, MCF-7, HCT116Potent activity[4]

Note: The GI50 values for Analogs 5, 6, and 13 are reported as a range across a panel of 60 different human cancer cell lines, indicating broad-spectrum activity.[1][2]

Key Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for the anticancer effects of benzothiophene derivatives.

STAT3 Signaling Pathway Inhibition

A significant number of benzothiophene derivatives have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the inhibition of the JAK/STAT3 signaling pathway by benzothiophene derivatives.

STAT3_Pathway Inhibition of the JAK/STAT3 Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates p_JAK p-JAK JAK->p_JAK Phosphorylation STAT3 STAT3 p_JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 (Dimer) STAT3->p_STAT3 Dimerization Nucleus Nucleus p_STAT3->Nucleus Translocation Target_Gene Target Gene Expression (Proliferation, Survival) Nucleus->Target_Gene Promotes Benzothiophene Benzothiophene Derivative Benzothiophene->p_JAK Inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by benzothiophene derivatives.

Tubulin Polymerization Inhibition

Certain benzothiophene acrylonitrile analogs, such as compounds 5, 6, and 13, exert their potent anticancer effects by interfering with tubulin polymerization.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of benzothiophene derivatives.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the inhibitory effect of benzothiophene derivatives on STAT3 activation.

  • Cell Lysis: Cancer cells are treated with the benzothiophene derivative for a specified duration. Subsequently, the cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The PVDF membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The intensity of the protein bands is quantified, and the ratio of p-STAT3 to total STAT3 is calculated to assess the level of inhibition.

The following diagram outlines the workflow for a Western Blot experiment.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis 1. Cell Lysis Protein_Quantification 2. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Workflow of a Western Blot experiment for protein analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative.

  • MTT Addition: After the treatment period (typically 48-72 hours), MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer properties, benzothiophene derivatives have been investigated for their antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Several novel benzothiophene derivatives have shown promising activity against various microorganisms. For instance, compounds 12E, 12L, and 12J displayed high antibacterial activity against S. aureus.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives has also been explored. Their mechanism of action can involve the inhibition of inflammatory mediators.

Conclusion

The benzothiophene scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The comparative data and experimental protocols presented in this guide offer valuable insights for researchers working on the design and evaluation of new benzothiophene-based drug candidates. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.

References

Safety Operating Guide

Safe Disposal of 1-Benzothiophene-5-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and synthesis, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Benzothiophene-5-carbaldehyde, a compound utilized in various facets of drug discovery and chemical synthesis. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

Hazard Identification and Safety Summary

A thorough understanding of the potential hazards associated with this compound is essential for its safe handling and disposal.

Hazard StatementPrecautionary Measures
Causes serious eye irritation.Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
May cause skin irritation.Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.[2]
Harmful if inhaled.Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air.
May cause respiratory irritation.Use in a well-ventilated area, preferably a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in strict accordance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

All waste containing this compound, including residual amounts in primary containers, contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), and solutions, must be collected in a designated hazardous waste container.[3] This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly-fitting lid to prevent leaks or spills.[3]

Step 2: Labeling of Waste Containers

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant")

  • The date of accumulation

Step 3: Storage of Chemical Waste

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat sources and incompatible materials.

Step 4: Accidental Release and Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills: For small quantities, absorb the spill with an inert material such as sand or vermiculite.[4] Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[1] Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert the appropriate emergency response team.[4] Ensure the area is well-ventilated and prevent entry.[4]

Step 5: Professional Disposal

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][4] The combustion of sulfur-containing compounds can produce toxic sulfur dioxide gas, necessitating professional handling.[3]

Step 6: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal or reuse. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[3] Once cleaned, the container can be disposed of according to institutional guidelines, ensuring any labels are defaced.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_chem Use of this compound prep_hood->handle_chem disp_segregate Segregate Waste into a Labeled, Compatible Hazardous Waste Container handle_chem->disp_segregate spill_event Spill Occurs handle_chem->spill_event disp_store Store Waste in a Designated Accumulation Area disp_segregate->disp_store disp_pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Company disp_store->disp_pickup spill_minor Minor Spill spill_event->spill_minor Small spill_major Major Spill spill_event->spill_major Large spill_absorb Absorb with Inert Material spill_minor->spill_absorb spill_evacuate Evacuate Area and Alert Emergency Response spill_major->spill_evacuate spill_collect Collect and Place in Hazardous Waste spill_absorb->spill_collect

Workflow for Safe Handling and Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.